Product packaging for Glidobactin B(Cat. No.:CAS No. 108351-51-5)

Glidobactin B

Cat. No.: B033796
CAS No.: 108351-51-5
M. Wt: 546.7 g/mol
InChI Key: AZHZGGIJCMPFMJ-AECIEKQISA-N
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Description

Glidobactin B is a potent and irreversible inhibitor of the 20S proteasome, a critical component of the ubiquitin-proteasome pathway responsible for intracellular protein degradation. This cyclic lipopeptide natural product covalently binds to the catalytic β-subunit, specifically inhibiting the chymotrypsin-like activity of the proteasome. This disruption leads to the accumulation of polyubiquitinated proteins, cell cycle arrest, and the induction of apoptosis in various cancer cell lines. Its exceptional potency and mechanism of action make this compound a highly valuable pharmacological tool for elucidating proteasome function, studying protein turnover dynamics, and investigating novel therapeutic strategies for cancer and other diseases associated with dysregulated proteostasis. Researchers utilize this compound to model proteasome inhibition in vitro and to explore the downstream cellular consequences, including the activation of stress response pathways and the role of protein homeostasis in cell viability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H46N4O6 B033796 Glidobactin B CAS No. 108351-51-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108351-51-5

Molecular Formula

C29H46N4O6

Molecular Weight

546.7 g/mol

IUPAC Name

(2E,4E,8E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]tetradeca-2,4,8-trienamide

InChI

InChI=1S/C29H46N4O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(37)33-27(22(3)34)29(39)32-24-20-23(35)18-19-30-25(36)17-16-21(2)31-28(24)38/h8-9,12-17,21-24,27,34-35H,4-7,10-11,18-20H2,1-3H3,(H,30,36)(H,31,38)(H,32,39)(H,33,37)/b9-8+,13-12+,15-14+,17-16-/t21-,22+,23-,24-,27-/m0/s1

InChI Key

AZHZGGIJCMPFMJ-AECIEKQISA-N

Isomeric SMILES

CCCCC/C=C/CC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)C)O

Canonical SMILES

CCCCCC=CCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O

Synonyms

glidobactin B

Origin of Product

United States

Foundational & Exploratory

Unveiling Glidobactin B: A Technical Guide to its Discovery, Source, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Glidobactin B, a potent antitumor and antifungal agent. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific data, experimental protocols, and the biological pathways associated with this promising natural product.

Discovery and Source Organism

This compound was first identified as part of a complex of related compounds, the glidobactins, isolated from the cultured broth of a gliding bacterium.[1] This bacterium was initially classified as Polyangium brachysporum sp. nov. No. K481-B101, a microorganism sourced from a soil sample in Greece.[2] Subsequent phylogenetic analysis of its 16S rRNA gene sequence led to its reclassification into the order Burkholderiales.[2] The complete genome of this glidobactin-producing strain, DSM 7029, has since been sequenced, providing valuable insights into the biosynthesis of these complex molecules.[3][4]

The glidobactin biosynthetic gene cluster (BGC) has also been identified in other bacteria, including the entomopathogenic bacterium Photorhabdus laumondii, although it remains silent under standard laboratory conditions in this organism.[5][6]

Physicochemical Properties and Structure

This compound is a cyclic peptide that shares a common tripeptide nucleus with its congeners, Glidobactin A and C.[1] The core structure consists of L-threonine, the non-proteinogenic amino acid 4(S)-amino-2(E)-pentenoic acid, and erythro-4-hydroxy-L-lysine. The variation among the glidobactins arises from the different α,β,γ,δ-unsaturated fatty acid moieties attached to this core.

PropertyValue
Molecular Formula C29H46N4O6[7]
Appearance Colorless needles
Solubility Soluble in methanol, ethanol, and DMSO; sparingly soluble in water

The detailed structure of this compound was elucidated through a combination of chemical and enzymatic degradation, along with extensive spectroscopic analyses, including mass spectrometry and nuclear magnetic resonance (NMR).

Experimental Protocols

Fermentation and Production

The production of glidobactins is achieved through submerged fermentation of the source organism, Polyangium brachysporum K481-B101.

Fermentation Medium:

ComponentConcentration (g/L)
Soluble Starch20.0
Glucose10.0
Pharmamedia10.0
Meat Extract5.0
Yeast Extract2.0
CaCO32.0
pH 7.2

The fermentation is carried out in shake flasks or laboratory fermentors at 30°C for approximately 5 to 7 days with constant agitation.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process designed to separate it from other components and its closely related analogs.

Workflow for this compound Isolation:

Figure 1: General workflow for the isolation and purification of this compound.

The crude mixture of glidobactins is first separated by silica gel column chromatography. Further purification is achieved using Sephadex LH-20 chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity

This compound exhibits significant biological activity, demonstrating both potent antitumor and broad-spectrum antifungal properties.[1]

Antitumor Activity

Glidobactins have shown the ability to prolong the life span of mice inoculated with P388 leukemia cells.[1] The cytotoxic mechanism of the glidobactin family is attributed to their function as potent and irreversible inhibitors of the proteasome, a key cellular machinery for protein degradation.[5]

Mechanism of Action: Proteasome Inhibition

Proteasome_Inhibition cluster_cell Cancer Cell Proteasome 26S Proteasome Apoptosis Apoptosis Proteasome->Apoptosis Suppresses Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation GlidobactinB This compound GlidobactinB->Proteasome Inhibition

Figure 2: Simplified signaling pathway of this compound-induced apoptosis via proteasome inhibition.

By inhibiting the chymotrypsin-like activity of the proteasome, this compound disrupts the normal protein degradation process, leading to an accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells.

Antifungal Activity

This compound displays a broad inhibitory activity against a range of fungi and yeasts.[1]

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans3.13
Saccharomyces cerevisiae3.13
Aspergillus niger12.5
Cryptococcus neoformans6.25
Trichophyton mentagrophytes0.78

Conclusion

This compound represents a significant natural product with promising therapeutic potential. Its potent antitumor and antifungal activities, coupled with a well-defined mechanism of action, make it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers dedicated to the exploration and development of novel therapeutic agents from natural sources. The detailed methodologies and compiled data herein are intended to facilitate and accelerate future research in this important field.

References

Glidobactin B: An In-Depth Technical Guide on its Mechanism of Action as a Proteasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glidobactin B, a member of the glidobactin family of natural products, is a potent proteasome inhibitor with significant potential in anticancer drug development. This technical guide provides a comprehensive overview of the molecular mechanism underlying its inhibitory action. This compound acts as a covalent, irreversible inhibitor of the 20S proteasome, primarily targeting the chymotrypsin-like (ChTL) activity of the β5 subunit. This inhibition leads to the accumulation of ubiquitinated proteins, triggering downstream signaling pathways that culminate in cell cycle arrest and apoptosis. This document details the mechanism of action, summarizes key quantitative data for glidobactin analogs, provides detailed experimental protocols, and visualizes the critical pathways and workflows.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby regulating a plethora of cellular processes including cell cycle progression, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of the UPS, possesses three distinct peptidase activities: chymotrypsin-like (ChTL), trypsin-like (TL), and caspase-like (CL), residing in the β5, β2, and β1 subunits, respectively. Dysregulation of the UPS is implicated in various pathologies, most notably cancer, making the proteasome an attractive target for therapeutic intervention.

Glidobactins are a class of cyclic peptides of bacterial origin that have demonstrated potent antitumor and antifungal activities.[1] this compound, along with its well-studied analog Glidobactin A, belongs to the syrbactin family of proteasome inhibitors.[1][2] These natural products share a common structural scaffold featuring a 12-membered macrolactam ring and an α,β-unsaturated carbonyl group, which is essential for their biological activity.[3]

Mechanism of Action

This compound exerts its inhibitory effect on the proteasome through a covalent and irreversible binding mechanism.[3] The key steps involved in this process are outlined below.

Covalent Modification of the β5 Subunit

The primary molecular target of this compound is the β5 subunit of the 20S proteasome, which is responsible for the ChTL activity. The mechanism of inhibition involves a Michael-type 1,4-addition reaction.[3] The electrophilic α,β-unsaturated carbonyl moiety within the 12-membered ring of this compound acts as a Michael acceptor. This reactive group is attacked by the nucleophilic hydroxyl group of the N-terminal threonine residue (Thr1) in the active site of the β5 subunit.[3][4] This reaction results in the formation of a stable, covalent ether bond between the inhibitor and the proteasome, leading to the irreversible inactivation of the ChTL activity.[3][4] While the primary target is the β5 subunit, some glidobactin analogs have also been shown to inhibit the TL activity of the β2 subunit, albeit to a lesser extent.[3][4] The caspase-like activity of the β1 subunit is generally not affected.[4]

This compound Mechanism of Action cluster_Glidobactin This compound cluster_Proteasome 20S Proteasome cluster_Interaction Inhibition Glidobactin This compound (with α,β-unsaturated carbonyl) CovalentBond Covalent Ether Bond Formation (Michael Addition) Glidobactin->CovalentBond Michael Acceptor Proteasome β5 Subunit (ChTL Activity) N-terminal Threonine (Thr1-OH) Proteasome->CovalentBond Nucleophilic Attack Inhibition Irreversible Inhibition of Chymotrypsin-Like Activity CovalentBond->Inhibition

Caption: Covalent inhibition of the proteasome by this compound.
Downstream Cellular Consequences

The inhibition of proteasomal activity by this compound disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins. This accumulation triggers a cascade of downstream signaling events that ultimately induce apoptosis and cell cycle arrest.

  • Apoptosis Induction: The accumulation of pro-apoptotic proteins, which are normally degraded by the proteasome, is a key consequence of this compound treatment. This includes the stabilization of tumor suppressor proteins like p53.[2] The activation of p53 can, in turn, upregulate the expression of pro-apoptotic members of the Bcl-2 family, leading to the activation of the intrinsic apoptotic pathway. Furthermore, proteasome inhibition can affect the NF-κB signaling pathway, which plays a crucial role in cell survival and inflammation. By preventing the degradation of IκB, an inhibitor of NF-κB, this compound can suppress NF-κB activity, thereby promoting apoptosis.[5]

  • Cell Cycle Arrest: Proteasome inhibition disrupts the tightly regulated degradation of cell cycle proteins, such as cyclins and cyclin-dependent kinase inhibitors (CDKIs). The accumulation of CDKIs, like p21 and p27, leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This results in cell cycle arrest, typically at the G1 or G2/M phase, preventing cancer cell proliferation.[6]

Downstream Effects of this compound cluster_Apoptosis Apoptosis cluster_CellCycle Cell Cycle Arrest cluster_NFkB NF-κB Pathway GlidobactinB This compound Proteasome Proteasome Inhibition GlidobactinB->Proteasome UbiquitinatedProteins Accumulation of Ubiquitinated Proteins Proteasome->UbiquitinatedProteins IkB ↑ IκB Proteasome->IkB p53 p53 Stabilization UbiquitinatedProteins->p53 CDKI ↑ CDKIs (p21, p27) UbiquitinatedProteins->CDKI Bcl2 ↑ Pro-apoptotic Bcl-2 proteins p53->Bcl2 Caspase Caspase Activation Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis CDK ↓ CDK Activity CDKI->CDK CellCycleArrest Cell Cycle Arrest (G1, G2/M) CDK->CellCycleArrest NFkB ↓ NF-κB Activity IkB->NFkB NFkB->Apoptosis

Caption: Downstream signaling pathways affected by this compound.

Quantitative Data

While specific quantitative data for this compound is limited in the public domain, extensive research on its close analog, Glidobactin A, and other related compounds provides valuable insights into its potency.

Proteasome Inhibitory Activity

The inhibitory activity of glidobactins is typically quantified by their half-maximal inhibitory concentration (IC50) against the ChTL activity of the proteasome.

CompoundProteasome SourceChTL Activity IC50 (nM)Reference
Glidobactin AYeast 20S19[2]
Cepafungin I (analog)Yeast 20S4[3]
Glidobactin AHuman Neuroblastoma (SK-N-SH) cells15[2]
Analog 3Yeast 20S27[2]
Analog 4Yeast 20S73[2]
Analog 5Yeast 20S107[2]
Cytotoxicity

The cytotoxic effects of glidobactins have been evaluated against a variety of human cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference
Glidobactin AMM1.SMultiple Myeloma (dexamethasone-sensitive)0.004[2]
Glidobactin AMM1.RLMultiple Myeloma (dexamethasone-resistant)0.005[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Proteasome Activity Assay (Chymotrypsin-Like)

This protocol describes a common method to measure the ChTL activity of the proteasome in the presence of an inhibitor.

Materials:

  • Purified 20S proteasome (human or yeast)

  • Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin) fluorogenic substrate

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • This compound (or other inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add a fixed amount of purified 20S proteasome to each well.

  • Add the different concentrations of this compound to the wells. Include a control with DMSO only.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow the inhibitor to bind to the proteasome.

  • Add the fluorogenic substrate Suc-LLVY-AMC to all wells to a final concentration of 50-100 µM.

  • Immediately measure the fluorescence intensity over time using a plate reader.

  • Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.

  • Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Proteasome Activity Assay Workflow Start Start PrepareInhibitor Prepare Serial Dilutions of this compound Start->PrepareInhibitor AddInhibitor Add this compound to Wells PrepareInhibitor->AddInhibitor AddProteasome Add Purified 20S Proteasome to Plate AddProteasome->AddInhibitor Incubate Incubate at 37°C AddInhibitor->Incubate AddSubstrate Add Suc-LLVY-AMC Substrate Incubate->AddSubstrate MeasureFluorescence Measure Fluorescence Over Time AddSubstrate->MeasureFluorescence Calculate Calculate Rate of Substrate Cleavage MeasureFluorescence->Calculate Plot Plot % Activity vs. [Inhibitor] Calculate->Plot DetermineIC50 Determine IC50 Plot->DetermineIC50

Caption: Workflow for a proteasome activity assay.
Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound against cancer cell lines.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Absorbance plate reader (570 nm)

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent, covalent inhibitor of the 20S proteasome, primarily targeting the chymotrypsin-like activity of the β5 subunit. Its mechanism of action, involving irreversible binding to the active site threonine, leads to the accumulation of ubiquitinated proteins and the subsequent induction of apoptosis and cell cycle arrest in cancer cells. While specific quantitative data for this compound remains to be fully elucidated, the extensive research on its analogs, particularly Glidobactin A, strongly supports its potential as a lead compound for the development of novel anticancer therapeutics. The experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers in the field of drug discovery and cancer biology. Further investigation into the specific downstream signaling pathways modulated by this compound and its in vivo efficacy is warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide to the Glidobactin B Biosynthetic Gene Cluster (glb) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactins are a family of potent proteasome inhibitors with significant potential for anticancer drug development.[1] These natural products are synthesized by a mixed non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery encoded by the glidobactin biosynthetic gene cluster (glb).[1] This technical guide provides a comprehensive overview of the glb gene cluster, the biosynthesis of Glidobactin B, and the experimental methodologies for its analysis and production.

The this compound Biosynthetic Gene Cluster (glb)

The glb gene cluster is responsible for the biosynthesis of glidobactins. Originally identified in a soil bacterium from the order Burkholderiales, homologous clusters have also been found in other bacteria such as Burkholderia pseudomallei and Photorhabdus luminescens.[2] The cluster typically consists of a set of core genes encoding the enzymatic machinery for the synthesis of the glidobactin scaffold.

Table 1: Core Genes of the Glidobactin Biosynthetic Gene Cluster and Their Putative Functions

GenePutative Function
glbARegulator
glbBLysine 4-hydroxylase
glbCHybrid NRPS-PKS
glbDTransporter
glbEMbtH-like protein
glbFNon-ribosomal peptide synthetase (NRPS)
glbGUnknown
glbHUnknown

Source:[1]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions catalyzed by the proteins encoded by the glb gene cluster. The core of this process is the assembly of a peptide-polyketide backbone by the NRPS and PKS enzymes.

A key step in the biosynthesis is the hydroxylation of L-lysine to erythro-4-hydroxy-L-lysine, a non-proteinogenic amino acid that is incorporated into the glidobactin structure. This reaction is catalyzed by the enzyme lysine 4-hydroxylase, encoded by the glbB gene.

The initiation of the biosynthesis involves the acylation of the first amino acid with a fatty acid side chain, a reaction catalyzed by the starter C-domain of the NRPS module GlbF.[3][4] The growing peptide-polyketide chain is then passed between the different modules of the NRPS and PKS enzymes, where it is elongated and modified. The final step is the cyclization and release of the mature glidobactin molecule, a reaction likely catalyzed by a thioesterase (TE) domain.

Glidobactin_Biosynthesis cluster_precursors Precursor Supply cluster_assembly NRPS/PKS Assembly Line cluster_product Final Product L-Lysine L-Lysine GlbB GlbB (Lysine Hydroxylase) L-Lysine->GlbB Fatty Acyl-CoA Fatty Acyl-CoA GlbF GlbF (NRPS) Initiation Module Fatty Acyl-CoA->GlbF Acyl chain Amino Acids Amino Acids Amino Acids->GlbF Malonyl-CoA Malonyl-CoA GlbC GlbC (NRPS/PKS) Elongation & Cyclization Malonyl-CoA->GlbC Extender unit GlbB->GlbC 4-hydroxy-L-lysine GlbF->GlbC Acylated amino acid This compound This compound GlbC->this compound Cyclization & Release

Biosynthetic pathway of this compound.

Quantitative Data

The production of this compound can be significantly influenced by the choice of the production host and the genetic engineering strategies employed. Heterologous expression of the glb gene cluster in optimized hosts has shown promising results for improving production yields.

Table 2: Production Titers of Glidobactin A in Different Host Systems

Host OrganismGenetic ModificationTiter (mg/L)Reference
Pseudomonas putidaStepwise genetic engineering470[5][6]
Escherichia coli NisslePromoter change10-fold improvement[7]

Table 3: Kinetic Parameters of GlbB (Lysine 4-Hydroxylase)

SubstrateProductTotal Turnover Number (TTN)
L-Lysine4-hydroxy-L-lysine5900
L-Leucine5-hydroxy-L-leucineModerate
L-MethionineMethionine sulfoxide330

Source:[5]

Experimental Protocols

Heterologous Expression of the glb Gene Cluster

This protocol provides a general workflow for the heterologous expression of the glb gene cluster in a suitable host like Pseudomonas putida or Escherichia coli.

a. Cloning of the glb Gene Cluster:

  • Isolate high-quality genomic DNA from the native this compound producer (e.g., Burkholderia sp. or Photorhabdus luminescens).

  • Amplify the entire glb gene cluster using high-fidelity PCR with primers designed based on the known sequence of the cluster.

  • Alternatively, create a genomic library and screen for the glb cluster using probes designed from conserved regions of NRPS/PKS genes.

  • Clone the amplified cluster into a suitable expression vector, such as a cosmid or a bacterial artificial chromosome (BAC).

b. Transformation and Expression:

  • Transform the expression vector containing the glb gene cluster into a suitable heterologous host strain (e.g., P. putida or E. coli).

  • Select for positive transformants using appropriate antibiotic markers.

  • Culture the recombinant strain in a suitable production medium.

  • Induce the expression of the glb gene cluster if an inducible promoter is used in the expression vector.

Heterologous_Expression_Workflow Isolate gDNA Isolate gDNA Amplify glb cluster Amplify glb cluster Isolate gDNA->Amplify glb cluster Clone into vector Clone into vector Amplify glb cluster->Clone into vector Transform host Transform host Clone into vector->Transform host Select transformants Select transformants Transform host->Select transformants Culture & Induce Culture & Induce Select transformants->Culture & Induce Extract & Analyze Extract & Analyze Culture & Induce->Extract & Analyze

Workflow for heterologous expression.
Extraction and Quantification of this compound

This protocol outlines the steps for extracting this compound from culture broth and quantifying its production using HPLC-MS.

a. Extraction:

  • Centrifuge the culture broth to separate the supernatant from the cells.

  • Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate or butanol.

  • Repeat the extraction process to maximize the recovery of this compound.

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.

b. Quantification by HPLC-MS:

  • Dissolve the crude extract in a suitable solvent (e.g., methanol).

  • Filter the sample to remove any particulate matter.

  • Inject the sample into an HPLC system equipped with a C18 column.

  • Elute the compounds using a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Detect and quantify this compound using a mass spectrometer coupled to the HPLC system.

  • Use a purified this compound standard to create a calibration curve for accurate quantification.

Regulatory Network of the glb Gene Cluster

The expression of the glb gene cluster is likely to be tightly regulated to ensure the efficient production of this compound only when required. The glbA gene is predicted to encode a regulatory protein that controls the transcription of the other genes in the cluster. While the exact signaling pathway is not yet fully elucidated, it is hypothesized that GlbA may be part of a two-component system that responds to specific environmental or cellular signals.

Glb_Regulation Environmental Signal Environmental Signal Sensor Kinase Sensor Kinase Environmental Signal->Sensor Kinase Activates GlbA (Response Regulator) GlbA (Response Regulator) Sensor Kinase->GlbA (Response Regulator) Phosphorylates glb Promoter glb Promoter GlbA (Response Regulator)->glb Promoter Binds to glb Genes (B-H) glb Genes (B-H) glb Promoter->glb Genes (B-H) Initiates transcription This compound This compound glb Genes (B-H)->this compound Biosynthesis

Hypothetical regulatory pathway of the glb cluster.

Conclusion

The analysis of the this compound biosynthetic gene cluster is a rapidly evolving field with significant implications for the development of novel anticancer therapeutics. The methodologies outlined in this guide provide a framework for researchers to explore the biosynthesis of glidobactins, optimize their production, and engineer novel analogs with improved therapeutic properties. Further research into the regulatory networks controlling the glb gene cluster will be crucial for unlocking its full potential for biotechnological applications.

References

Glidobactin B: A Technical Guide to Target Identification and Validation in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin B, a member of the syrbactin family of natural products, has emerged as a potent anti-cancer agent due to its irreversible inhibition of the proteasome. This technical guide provides an in-depth overview of the identification and validation of the molecular target of this compound in cancer cells, complete with quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from the closely related and well-studied analogue, Glidobactin A, as a proxy to illustrate the methodologies and expected outcomes. Glidobactins A, B, and C were first isolated from the gliding bacterium Polyangium brachysporum and have been shown to prolong the lifespan of mice with P388 leukemia cells.[1]

Target Identification: The 20S Proteasome

The primary molecular target of the glidobactin family, including this compound, is the 20S proteasome, a multi-catalytic protease complex crucial for protein degradation in eukaryotic cells. Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on proteasome function, making it an attractive target for anti-cancer therapies.

Glidobactins act as irreversible inhibitors by covalently binding to the active site threonine residues of the proteasome's catalytic β-subunits. This inhibition primarily targets the chymotrypsin-like (CT-L or β5) activity and, to a lesser extent, the trypsin-like (T-L or β2) activity, while the caspase-like (C-L or β1) activity is largely unaffected.[2] The α,β-unsaturated carbonyl moiety within the 12-membered macrolactam ring of glidobactins is responsible for this covalent modification through a Michael-type 1,4-addition.[2]

Quantitative Analysis of Proteasome Inhibition
CompoundTargetAssay SystemIC50 (nM)Reference
Glidobactin A Chymotrypsin-like (β5)SK-N-SH Neuroblastoma Cells15[3]
Glidobactin A Chymotrypsin-like (β5)Yeast 20S Proteasome19[4]
Glidobactin A Analogue (Compound 3) Chymotrypsin-like (β5)Yeast 20S Proteasome27[4]
Glidobactin A Analogue (Compound 4) Chymotrypsin-like (β5)Yeast 20S Proteasome73[4]
Glidobactin A Analogue (Compound 5) Chymotrypsin-like (β5)Yeast 20S Proteasome107[4]
Cepafungin I (Glidobactin Analogue) Chymotrypsin-like (β5)Yeast 20S Proteasome4[4]
Cytotoxicity in Cancer Cell Lines

The potent inhibition of the proteasome by glidobactins translates to significant cytotoxicity across various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Glidobactin A MM1.SMultiple Myeloma0.004[3]
Glidobactin A MM1.RLMultiple Myeloma (Dexamethasone-resistant)0.005[3]
Luminmycin D (Glidobactin Analogue) MIA PaCa-2Pancreatic Cancer0.11[5]

Experimental Protocols for Target Validation

Validating the interaction between this compound and the proteasome in a cellular context is crucial. The following are detailed methodologies for key experiments.

Proteasome Activity Assay (Fluorometric)

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

  • Cancer cell line of interest

  • This compound

  • Proteasome Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 2 mM ATP)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Proteasome inhibitor control (e.g., MG-132)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture cancer cells to 80-90% confluency.

    • Harvest and wash cells with cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., NP40 lysis buffer) on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the proteasomes.

    • Determine protein concentration using a Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add cell lysate (e.g., 20-50 µg of total protein) to each well.

    • Add varying concentrations of this compound to the sample wells.

    • Include a vehicle control (e.g., DMSO) and a positive inhibition control (e.g., MG-132).

    • Bring the total volume in each well to 100 µL with Proteasome Assay Buffer.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Substrate Addition and Measurement:

    • Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50 µM) to all wells.

    • Immediately measure the fluorescence (Ex/Em = 350/440 nm) at multiple time points to determine the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time).

    • Plot the percentage of proteasome inhibition against the concentration of this compound to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

  • Intact cancer cells

  • This compound

  • PBS

  • Protease and phosphatase inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for cell lysis (e.g., freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to a proteasome subunit (e.g., PSMB5)

Procedure:

  • Cell Treatment:

    • Treat cultured cancer cells with either this compound or a vehicle control for a specified time.

  • Heating:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes), followed by a cooling step.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Centrifuge to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

    • Collect the supernatant and determine the protein concentration.

  • Detection:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the target proteasome subunit.

  • Data Analysis:

    • Quantify the band intensities at each temperature for both the treated and untreated samples.

    • Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization and therefore, direct binding.

Thermal Proteome Profiling (TPP)

TPP combines the principles of CETSA with quantitative mass spectrometry to provide an unbiased, proteome-wide view of drug-target interactions.

Materials:

  • Intact cancer cells or cell lysates

  • This compound

  • Reagents and equipment for cell lysis, protein digestion (e.g., trypsin), and peptide labeling (e.g., TMT)

  • LC-MS/MS instrumentation

Procedure:

  • Sample Preparation and Heating:

    • Similar to CETSA, treat cells or lysates with this compound or a vehicle.

    • Heat aliquots to a range of temperatures.

  • Protein Extraction and Digestion:

    • Isolate the soluble protein fractions.

    • Digest the proteins into peptides.

  • Peptide Labeling and Mass Spectrometry:

    • Label the peptides from each temperature point with isobaric tags (e.g., TMT).

    • Combine the labeled peptides and analyze by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify thousands of proteins across all temperature points.

    • Generate melting curves for each identified protein.

    • Identify proteins with significant thermal shifts upon this compound treatment, confirming them as direct or indirect targets.

Signaling Pathways and Downstream Effects

Inhibition of the proteasome by this compound disrupts cellular homeostasis and triggers signaling cascades that ultimately lead to apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of cell survival, and its constitutive activation is a hallmark of many cancers. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Proteasome inhibitors like this compound prevent the degradation of IκB, thereby blocking NF-κB's translocation to the nucleus and the transcription of anti-apoptotic genes. This inhibition of the pro-survival NF-κB pathway is a major contributor to the anti-cancer effects of proteasome inhibitors.

Apoptotic Signaling Cascade

Proteasome inhibition induces apoptosis through multiple mechanisms:

  • Accumulation of Pro-apoptotic Proteins: The degradation of pro-apoptotic proteins such as p53, p27, and Bax is blocked, leading to their accumulation and the initiation of apoptosis.

  • Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and ubiquitinated proteins due to proteasome inhibition leads to ER stress and the unfolded protein response (UPR), which can trigger apoptosis.

  • Activation of JNK Pathway: Proteasome inhibition can lead to the activation of the JNK signaling pathway, which in turn can activate caspases and promote apoptosis.

Visualizations

Experimental Workflows

TPP_Workflow cluster_cell_culture Cell Culture and Treatment cluster_heating Thermal Challenge cluster_proteomics Proteomics Analysis cluster_data_analysis Data Analysis start Cancer Cell Culture treat Treat with this compound or Vehicle start->treat heat Heat Aliquots to Varying Temperatures treat->heat lyse Cell Lysis & Soluble Protein Extraction heat->lyse digest Protein Digestion (Trypsin) lyse->digest labeling Peptide Labeling (e.g., TMT) digest->labeling ms LC-MS/MS Analysis labeling->ms analysis Protein Identification & Quantification ms->analysis curves Generate Melting Curves analysis->curves targets Identify Thermal Shifts (Target Identification) curves->targets

Caption: Workflow for Thermal Proteome Profiling (TPP).

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_thermal_denaturation Thermal Denaturation cluster_protein_extraction Protein Extraction cluster_detection Detection and Analysis cells Intact Cancer Cells treatment Treatment with this compound or Vehicle Control cells->treatment heating Heating to a Range of Temperatures treatment->heating lysis Cell Lysis (Freeze-Thaw) heating->lysis centrifugation Centrifugation to Separate Soluble and Precipitated Proteins lysis->centrifugation supernatant Collection of Supernatant (Soluble Proteins) centrifugation->supernatant western_blot SDS-PAGE and Western Blot (Anti-Proteasome Subunit Ab) supernatant->western_blot analysis Quantification and Melting Curve Generation western_blot->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathways

Proteasome_Inhibition_Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Pro-Apoptotic Pathway GlidobactinB This compound Proteasome 20S Proteasome GlidobactinB->Proteasome inhibits IkB IκB Degradation (Blocked) Proteasome->IkB p53 Accumulation of p53, p27, Bax Proteasome->p53 degrades NFkB NF-κB Nuclear Translocation (Inhibited) IkB->NFkB prevents AntiApoptotic Anti-Apoptotic Gene Transcription (Decreased) NFkB->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis p53->Apoptosis ER_Stress ER Stress & Unfolded Protein Response ER_Stress->Apoptosis JNK JNK Pathway Activation JNK->Apoptosis

Caption: Signaling pathways affected by this compound.

Conclusion

This compound is a potent and specific inhibitor of the 20S proteasome, a well-validated target in cancer therapy. The methodologies outlined in this guide, including proteasome activity assays, CETSA, and TPP, provide a robust framework for the continued investigation and validation of this compound and other syrbactin-class compounds. The downstream consequences of proteasome inhibition, namely the suppression of pro-survival pathways like NF-κB and the activation of apoptotic cascades, underscore the therapeutic potential of this natural product in a variety of cancer contexts. Further research to delineate the precise quantitative inhibitory profile of this compound across a broad range of cancer cell lines will be instrumental in its clinical development.

References

The Origin and Ecological Role of Glidobactin B in Polyangium brachysporum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glidobactin B, a potent proteasome inhibitor produced by the gliding bacterium Polyangium brachysporum (reclassified as Schlegelella brevitalea), represents a class of hybrid peptide-polyketide natural products with significant antitumor and antifungal properties.[1][2][3] This technical guide provides an in-depth exploration of the origin, biosynthetic pathway, and ecological function of this compound. It consolidates quantitative data, details key experimental methodologies, and presents visual diagrams of the biosynthetic process and experimental workflows to facilitate a comprehensive understanding for researchers in natural product chemistry, microbiology, and drug development.

Introduction

Glidobactins are a family of cyclic peptides characterized by a 12-membered macrolactam core and an α,β-unsaturated carbonyl group, which is crucial for their biological activity.[4][5] This structural feature enables them to covalently bind to and inhibit the 20S proteasome, a key cellular machinery for protein degradation.[4][6] By disrupting proteasome function, glidobactins can induce apoptosis in malignant cells, highlighting their potential as anticancer agents.[4][6] Polyangium brachysporum, a soil-dwelling myxobacterium, is the natural producer of the glidobactin complex, which includes Glidobactin A, B, and C, each differing in their fatty acid side chains.[1][2]

Origin and Biosynthesis of this compound

The production of glidobactins in P. brachysporum is governed by a dedicated biosynthetic gene cluster (BGC) designated as glb.[6][7] This cluster orchestrates a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line to construct the complex molecular architecture of this compound.

The glb Biosynthetic Gene Cluster

The glb gene cluster consists of eight key genes, glbA through glbH, each with a predicted role in the biosynthesis, regulation, and transport of glidobactins.[4][6]

GeneProposed Function
glbA Regulator of metabolite production.[4][6]
glbB Lysine 4-hydroxylase, responsible for the hydroxylation of L-lysine.[6]
glbC Hybrid NRPS-PKS module involved in the formation of the macrolactam core.[4][6]
glbD Transporter protein for the export of glidobactins.[4][6]
glbE MbtH-like protein, often associated with NRPS activity.[4]
glbF NRPS module responsible for the formation of the macrolactam core structure.[4][6]
glbG Unknown function, potentially involved in fatty acid precursor synthesis.[4]
glbH FAD-dependent monooxygenase homolog, role not fully elucidated.[6]
Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process initiated by the modification of precursor molecules and their subsequent assembly on the NRPS/PKS machinery. A crucial step is the C4 hydroxylation of L-lysine, catalyzed by the enzyme GlbB.[6] The macrolactam core is then formed through the sequential condensation of 4-hydroxylysine, L-alanine, and a malonyl-CoA-derived unit, a process catalyzed by the NRPS modules GlbF and GlbC.[6] The final structure is acylated with a specific fatty acid, which for this compound is linoleate.[1]

Glidobactin_Biosynthesis cluster_precursors Precursors cluster_enzymes Biosynthetic Machinery cluster_products Products L-Lysine L-Lysine L-Alanine L-Alanine GlbF GlbF (NRPS) L-Alanine->GlbF Malonyl-CoA Malonyl-CoA GlbC GlbC (NRPS-PKS) Malonyl-CoA->GlbC Linoleate Linoleate Peptide-PK intermediate Peptide-PK intermediate Linoleate->Peptide-PK intermediate Acylation GlbB GlbB (Lysine Hydroxylase) 4-Hydroxylysine 4-Hydroxylysine GlbB->4-Hydroxylysine GlbF->GlbC Dipeptide transfer GlbC->Peptide-PK intermediate 4-Hydroxylysine->GlbF This compound This compound Peptide-PK intermediate->this compound Cyclization & Release

Biosynthetic pathway of this compound.

Ecological Function of this compound

The primary ecological function of this compound is believed to be chemical warfare, providing P. brachysporum with a competitive advantage in its soil habitat. This is achieved through its potent inhibition of the eukaryotic 20S proteasome.

  • Antifungal and Antimicrobial Activity: Glidobactins exhibit broad inhibitory activity against various fungi and yeasts, suggesting a role in competing with other microorganisms for resources.[2]

  • Insecticidal Activity: In related bacteria like Photorhabdus laumondii, which produce glidobactin-like compounds, these molecules are thought to act as toxins against insect prey during infection.[4][8] This insecticidal activity is a plausible ecological role for this compound produced by P. brachysporum.

  • Protection against Predators: By inhibiting the proteasome of eukaryotic predators such as protozoa and amoeba, this compound may serve as a defensive compound, protecting the bacterial colony from predation.[4][8]

Quantitative Data

Enhanced Production of this compound

The production of this compound can be significantly enhanced by modifying the fermentation medium, particularly through the addition of fatty acid precursors.

Additive (Concentration)Effect on this compound ProductionReference
Soybean Oil or Corn OilIncreased production of Glidobactins B and C.[1]
LinoleateDirect precursor for the biosynthesis of this compound.[1]
Appropriate Oil (3%)Optimal production of this compound.[1]
Biological Activity (IC50 Values)

While specific IC50 values for this compound are not detailed in the provided search results, data for the closely related Glidobactin A and other glidobactin-like molecules provide a strong indication of its potency. Glidobactins are reported to have IC50 values of less than 20 nM against the eukaryotic 20S proteasome.[6] For instance, Luminmycin D, a related compound, showed an IC50 of 0.11 µM against human pancreatic cancer cells and 0.38 µM for proteasome inhibition.[9]

Experimental Protocols

Fermentation for Enhanced this compound Production

Objective: To cultivate Polyangium brachysporum under conditions that promote the production of this compound.

Materials:

  • Polyangium brachysporum sp. nov. strain ATCC 53080

  • Seed medium (e.g., CY medium: 3 g/L casitone, 1 g/L yeast extract, 1 g/L CaCl2·2H2O, 1 g/L MgSO4·7H2O, pH 7.2)

  • Production medium (modified with fatty acid precursors)

  • Linoleic acid or corn oil

  • Shake flasks or laboratory fermentor

Protocol:

  • Inoculate a seed flask containing the seed medium with a culture of P. brachysporum.

  • Incubate the seed culture at 30°C with shaking at 200 rpm for 2-3 days.

  • Inoculate the production medium with the seed culture (e.g., 5% v/v).

  • To enhance this compound production, supplement the production medium with 3% (v/v) corn oil or a sterile solution of linoleic acid at the beginning of the fermentation.[1]

  • Incubate the production culture at 30°C with shaking for 5-7 days.

  • Monitor the production of this compound periodically using analytical techniques such as HPLC or LC-MS.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Silica gel for column chromatography

  • Reversed-phase C18 column for HPLC

  • Acetonitrile

  • Water

  • Formic acid

Protocol:

  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

  • Perform initial fractionation using silica gel column chromatography with a gradient of hexane and ethyl acetate.

  • Further purify the this compound-containing fractions by preparative reversed-phase HPLC using a C18 column and a water/acetonitrile gradient with 0.1% formic acid.

  • Collect the fractions corresponding to the peak of this compound and confirm its purity by analytical HPLC.

Structural Elucidation by LC-MS and NMR

Objective: To confirm the identity and structure of the purified this compound.

LC-MS Analysis:

  • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

  • Inject the sample into an LC-MS system equipped with a C18 column.

  • Use a gradient of water and acetonitrile, both containing 0.1% formic acid, for elution.

  • Acquire mass spectra in positive ion mode to determine the molecular weight of this compound (C29H46N4O6).[7]

  • Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

NMR Spectroscopy:

  • Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CD3OD or DMSO-d6).

  • Acquire a series of NMR spectra, including 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) experiments.

  • Analyze the chemical shifts, coupling constants, and correlations to assign the proton and carbon signals and elucidate the complete structure of this compound.

Proteasome Inhibition Assay

Objective: To determine the inhibitory activity of this compound against the 20S proteasome.

Materials:

  • Purified 20S proteasome (e.g., from rabbit erythrocytes or yeast)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Purified this compound

  • 96-well microplate reader

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, the 20S proteasome, and serial dilutions of this compound.

  • Pre-incubate the mixture at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a microplate reader (excitation ~380 nm, emission ~460 nm).

  • Calculate the rate of substrate hydrolysis for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental and Analytical Workflow

Experimental_Workflow cluster_production Production cluster_isolation Isolation & Purification cluster_characterization Characterization cluster_activity Activity Assessment Fermentation Fermentation of P. brachysporum Extraction Solvent Extraction Fermentation->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography HPLC Preparative HPLC Chromatography->HPLC LCMS LC-MS Analysis HPLC->LCMS NMR NMR Spectroscopy HPLC->NMR ProteasomeAssay Proteasome Inhibition Assay HPLC->ProteasomeAssay

Workflow for this compound production and analysis.

Conclusion

This compound, produced by Polyangium brachysporum, is a natural product with a fascinating biosynthetic origin and a potent ecological function as a proteasome inhibitor. Its complex structure, assembled by a hybrid NRPS-PKS system, and its significant biological activity make it a promising candidate for further investigation in drug discovery, particularly in the development of novel anticancer therapies. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound and other related natural products.

References

Spectroscopic and Biosynthetic Insights into Glidobactin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and biosynthetic pathway of Glidobactin B, a potent proteasome inhibitor with significant therapeutic potential. While specific quantitative NMR and mass spectrometry data for this compound are not publicly available in tabulated form, this document presents representative data from the closely related analogue, Glidobactin A, to serve as a valuable reference. The methodologies and biosynthetic pathways described are directly relevant to the entire class of glidobactin natural products.

Chemical Structure and Properties

This compound is a member of the glidobactin family of cyclic lipopeptides. These natural products are characterized by a 12-membered macrolactam ring. The primary structural difference between Glidobactin A and B lies in the fatty acid side chain. This compound possesses a molecular formula of C29H46N4O6.

Spectroscopic Data

The structural elucidation of glidobactin-like compounds is typically achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). The following tables present the ¹H and ¹³C NMR chemical shifts and HR-MS data for Glidobactin A, which are expected to be highly similar to those of this compound, with predictable variations in the signals corresponding to the fatty acid side chain.

Table 1: ¹H NMR Spectroscopic Data for Glidobactin A (as a representative example)

PositionδH (ppm)MultiplicityJ (Hz)
Fatty Acid Chain
2'5.80d15.1
3'7.25dd15.1, 10.0
4'6.20dd15.0, 10.0
5'6.05dt15.0, 7.0
6'2.15q7.0
7'-11'1.30-1.40m
12'0.90t7.0
Threonine
2''4.50d2.5
3''4.20m
4''1.25d6.5
NH8.00d8.0
Macrolactam Core
24.40m
1.80m
2.10m
43.90m
3.20m
3.40m
76.80dt15.0, 7.0
86.40d15.0
94.60m
101.20d6.5
11α1.50m
11β1.90m
OH4.00d4.0
NH7.50d8.5
NH7.80t5.5

Note: This data is representative for Glidobactin A and serves as an estimation for this compound. The chemical shifts for the fatty acid portion of this compound will differ.

Table 2: ¹³C NMR Spectroscopic Data for Glidobactin A (as a representative example)

PositionδC (ppm)
Fatty Acid Chain
1'166.0
2'121.0
3'145.0
4'129.0
5'142.0
6'33.0
7'-10'28.0-29.0
11'31.8
12'22.6
13'14.1
Threonine
1''172.0
2''58.5
3''68.0
4''20.0
Macrolactam Core
1170.5
253.0
335.0
467.0
540.0
6173.0
7125.0
8140.0
952.0
1021.0
1130.0

Note: This data is representative for Glidobactin A and serves as an estimation for this compound. The chemical shifts for the fatty acid portion of this compound will differ.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data

CompoundMolecular FormulaCalculated [M+H]⁺Measured [M+H]⁺
This compoundC29H46N4O6547.3490547.3492

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for glidobactin-like compounds.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Purified this compound (approximately 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆; 0.5-0.7 mL). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR: Standard ¹H NMR spectra are acquired to determine proton chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR: ¹³C NMR spectra, often acquired with proton decoupling, are used to identify the chemical shifts of all carbon atoms.

  • 2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete and unambiguous assignment of all proton and carbon signals and to establish the connectivity of the molecule.

3.2 Mass Spectrometry (MS)

  • Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Method: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): To confirm the structure, tandem mass spectrometry is performed. The [M+H]⁺ ion is isolated and fragmented, and the resulting fragmentation pattern provides information about the different structural components of the molecule.

Biosynthesis and Mechanism of Action

Glidobactins are synthesized by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) machinery. The biosynthetic gene cluster, often denoted as glb, contains the genes encoding the enzymes responsible for the assembly of the molecule.

The primary mechanism of action for glidobactins is the inhibition of the proteasome, a key cellular machinery for protein degradation. The α,β-unsaturated carbonyl group in the macrolactam ring of glidobactins acts as a Michael acceptor, forming a covalent bond with the N-terminal threonine residue of the proteasome's active sites. This irreversible inhibition leads to the accumulation of ubiquitinated proteins, ultimately triggering apoptosis in cancer cells.

Mandatory Visualizations

Glidobactin Biosynthesis Workflow

Glidobactin_Biosynthesis precursors Fatty Acid L-Threonine L-Lysine Malonyl-CoA glbG GlbG precursors->glbG Fatty Acid glbF GlbF (NRPS) precursors->glbF L-Threonine glbB GlbB (Lysine Hydroxylase) precursors->glbB L-Lysine glbC GlbC (NRPS/PKS) precursors->glbC Malonyl-CoA activated_fa Activated Fatty Acyl-AMP glbG->activated_fa Activation activated_fa->glbF loaded_thr Fatty Acyl-Threonyl-S-GlbF glbF->loaded_thr loaded_thr->glbC hydroxy_lys 4-hydroxy-L-lysine glbB->hydroxy_lys hydroxy_lys->glbC tripeptide Acyl-Threonyl-4-hydroxylysyl- (malonyl)-S-GlbC glbC->tripeptide Peptide bond formation & PKS extension cyclization Thioesterase Domain (Cyclization & Release) tripeptide->cyclization glidobactin This compound cyclization->glidobactin

Caption: A simplified workflow of the this compound biosynthesis pathway.

Proteasome Inhibition Mechanism

Proteasome_Inhibition glidobactin This compound (α,β-unsaturated carbonyl) covalent_adduct Covalent Adduct (Irreversible Inhibition) glidobactin->covalent_adduct Michael Addition proteasome Proteasome Active Site (Threonine -OH) proteasome->covalent_adduct downstream_effects Accumulation of Ubiquitinated Proteins Apoptosis covalent_adduct->downstream_effects Leads to

Caption: The mechanism of covalent inhibition of the proteasome by this compound.

An In-depth Technical Guide to Glidobactin B and the Syrbactin Class of Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Glidobactin B, a member of the syrbactin class of natural product proteasome inhibitors. The syrbactins, which also include the syringolins and cepafungins, are characterized by their unique chemical structures and their irreversible covalent inhibition of the eukaryotic proteasome. This mechanism of action makes them promising candidates for the development of novel therapeutics, particularly in oncology. This document details the chemical nature of this compound, its relationship to other syrbactins, its mechanism of action, and the downstream cellular consequences of its activity. Furthermore, this guide provides detailed experimental protocols for assessing proteasome inhibition and a general workflow for the screening and characterization of such natural product inhibitors.

Introduction to the Syrbactin Class of Proteasome Inhibitors

The syrbactins are a family of cyclic peptide derivatives produced by various bacteria that exhibit potent and irreversible inhibition of the eukaryotic proteasome.[1][2][3] This class is broadly divided into the syringolins and the glidobactins, which share a common mode of action despite structural differences in their macrocyclic core and exocyclic side chains.[4] Their unique mechanism, which involves covalent modification of the N-terminal threonine of the proteasome's active sites, distinguishes them from many other classes of proteasome inhibitors and provides a valuable scaffold for the development of new drugs.[2]

This compound , along with its closely related analogs Glidobactin A and C, was first isolated from the gliding bacterium Polyangium brachysporum.[5] These compounds are characterized by a 12-membered cyclized tripeptide nucleus and an unsaturated fatty acid moiety.[6] While all three share this core structure, they differ in the composition of their fatty acid side chains.[6] this compound has the molecular formula C29H46N4O6 and a molecular weight of 546.70 g/mol . Glidobactins have demonstrated significant antitumor activity, including efficacy against P388 leukemia cells in murine models, as well as antifungal and anti-yeast properties.[5]

Chemical Structures and Comparative Analysis

The core structure of the glidobactins consists of a macrocyclic peptide. The variation in the fatty acid side chain among Glidobactins A, B, and C is the primary structural differentiator.

Table 1: Physicochemical Properties of Glidobactin A, B, and C

CompoundMolecular FormulaMolecular Weight ( g/mol )
Glidobactin A C27H44N4O6520.66
This compound C29H46N4O6546.70
Glidobactin C C29H48N4O6548.72

Mechanism of Action: Irreversible Proteasome Inhibition

The biological activity of this compound and other syrbactins stems from their ability to irreversibly inhibit the proteasome, the central cellular machinery for protein degradation. The mechanism involves a covalent Michael-type 1,4-addition reaction between the α,β-unsaturated carbonyl group within the syrbactin macrocycle and the hydroxyl group of the N-terminal threonine (Thr1) residue in the proteasome's catalytic β-subunits.[1] This covalent modification permanently inactivates the enzyme.

The 20S proteasome core particle possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), associated with the β5, β2, and β1 subunits, respectively. Syrbactins, including the glidobactins, primarily target the chymotrypsin-like activity, which is the dominant activity in protein degradation.[1][7][8][9][10][11]

Table 2: Proteasome Inhibitory Activity of Glidobactin A and Other Syrbactins

CompoundTargetIC50 (µM)Cell Line/SystemReference
Glidobactin A Chymotrypsin-like Proteasome Activity0.015SK-N-SH Neuroblastoma Cells[7]
Glidobactin A Cell Proliferation0.004MM1.S Multiple Myeloma Cells[7]
Glidobactin A Cell Proliferation0.005MM1.RL Multiple Myeloma Cells[7]
Cepafungin I Chymotrypsin-like Activity (Yeast Proteasome)0.004In vitro[1]
Glidobactin A Chymotrypsin-like Activity (Yeast Proteasome)0.019In vitro[1]

Downstream Signaling Pathways

Proteasome inhibition by this compound triggers a cascade of downstream cellular events, primarily through the disruption of protein homeostasis. This leads to the accumulation of ubiquitinated proteins and the dysregulation of key signaling pathways involved in cell cycle control, apoptosis, and inflammation.[7]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate target gene expression.

Proteasome inhibitors like this compound block the degradation of IκB, thereby preventing NF-κB activation.[10] This is a key mechanism behind their anti-inflammatory and pro-apoptotic effects in cancer cells.

NF-kB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Proteasome Proteasome This compound->Proteasome Inhibits IkB-P p-IkB Proteasome->IkB-P IkB IkB IkB->IkB-P NF-kB NF-kB NF-kB->IkB Bound NF-kB_n NF-kB NF-kB->NF-kB_n Translocation Ub Ubiquitin IkB-P->Ub Ubiquitination Ub->Proteasome Degradation Stimulus Stimulus Stimulus->IkB Phosphorylation Gene Expression Gene Expression NF-kB_n->Gene Expression Activates

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.
TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The stability of several key components of this pathway, including the TGF-β receptors and the Smad proteins that transduce the signal to the nucleus, is regulated by the ubiquitin-proteasome system. Proteasome inhibition can therefore lead to the accumulation of these signaling components, modulating TGF-β-mediated gene expression.

TGF-beta Signaling Pathway Modulation This compound This compound Proteasome Proteasome This compound->Proteasome Inhibits TGF-beta Receptor TGF-beta Receptor Proteasome->TGF-beta Receptor Degradation Smad Proteins Smad Proteins Proteasome->Smad Proteins Degradation TGF-beta Receptor->Smad Proteins Activates Gene Expression Gene Expression Smad Proteins->Gene Expression Regulates TGF-beta Ligand TGF-beta Ligand TGF-beta Ligand->TGF-beta Receptor Binds

Figure 2. Modulation of the TGF-β signaling pathway by this compound.

Experimental Protocols

Proteasome Activity Assay (Chymotrypsin-Like)

This protocol describes the measurement of the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors, excluding proteasome inhibitors)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC, 10 mM stock in DMSO)

  • Proteasome inhibitor (e.g., MG132, 10 mM stock in DMSO) for control

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Wash cells with ice-cold PBS and lyse in cell lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Assay Setup:

    • Dilute cell lysates to a final concentration of 1-2 mg/mL in assay buffer.

    • In a 96-well black microplate, add 50 µL of diluted cell lysate to each well.

    • For inhibitor control wells, add the proteasome inhibitor (e.g., MG132 to a final concentration of 20 µM).

    • Prepare a blank well with 50 µL of assay buffer.

  • Reaction and Measurement:

    • Prepare the substrate working solution by diluting the stock solution of Suc-LLVY-AMC in assay buffer to a final concentration of 100 µM.

    • Add 50 µL of the substrate working solution to all wells to initiate the reaction.

    • Immediately place the plate in a fluorometric microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically every 5 minutes for 60 minutes.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Determine the rate of substrate cleavage (increase in fluorescence over time) for each sample.

    • The proteasome activity can be expressed as the rate of fluorescence change per microgram of protein.

Experimental Workflow for Screening Natural Product Inhibitors

The following diagram outlines a typical workflow for the discovery and characterization of novel proteasome inhibitors from natural product extracts.

Experimental Workflow Start Start Natural Product Extract Library Natural Product Extract Library Start->Natural Product Extract Library Primary Screening Primary Screening (Proteasome Activity Assay) Natural Product Extract Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Bioassay-Guided Fractionation Bioassay-Guided Fractionation (HPLC) Hit Identification->Bioassay-Guided Fractionation Active Extracts End End Hit Identification->End Inactive Extracts Pure Compound Isolation Pure Compound Isolation Bioassay-Guided Fractionation->Pure Compound Isolation Structure Elucidation Structure Elucidation (NMR, MS) Pure Compound Isolation->Structure Elucidation Secondary Assays Secondary Assays (IC50 Determination, Selectivity) Structure Elucidation->Secondary Assays Mechanism of Action Studies Mechanism of Action Studies Secondary Assays->Mechanism of Action Studies In Vivo Studies In Vivo Efficacy and Toxicity Studies Mechanism of Action Studies->In Vivo Studies Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization

Figure 3. A generalized workflow for natural product proteasome inhibitor discovery.

Conclusion

This compound, as a member of the syrbactin class, represents a compelling natural product with potential for therapeutic development. Its potent and irreversible inhibition of the proteasome provides a strong rationale for its observed antitumor activities. Understanding the nuances of its mechanism of action and its effects on critical cellular signaling pathways is paramount for its future application. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate this compound and to discover and characterize new proteasome inhibitors from natural sources. Further studies are warranted to elucidate the specific quantitative inhibitory profile of this compound and to fully explore its therapeutic potential.

References

Methodological & Application

Total Synthesis Pathway for Glidobactin B and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Glidobactin B and its analogs, focusing on the chemical strategies and experimental protocols. Glidobactins are a family of potent antitumor antibiotics, and their complex structure presents significant challenges and opportunities in synthetic organic chemistry. The synthetic pathway detailed below is primarily based on the successful total synthesis of Glidobactin A, a closely related analog that shares the same core macrocyclic structure.[1][2] this compound differs from Glidobactin A in the length of its fatty acid side chain.

Overview of the Synthetic Strategy

The total synthesis of glidobactins is a challenging endeavor due to the presence of a 12-membered macrocyclic lactam, multiple stereocenters, and a sensitive unsaturated fatty acid side chain. The key features of the synthetic approach involve:

  • Convergent Synthesis: The molecule is assembled from several key fragments, which are synthesized independently and then coupled together in the later stages. This approach allows for greater efficiency and flexibility in the synthesis of analogs.

  • Macrocyclization: The formation of the 12-membered ring is a critical and often low-yielding step. The choice of cyclization precursors and reaction conditions is crucial for success.

  • Stereocontrol: The synthesis requires precise control of the stereochemistry at multiple centers. This is typically achieved through the use of chiral starting materials and stereoselective reactions.

  • Protecting Group Strategy: A carefully designed protecting group strategy is essential to mask reactive functional groups and ensure that reactions occur at the desired positions.

Total Synthesis Pathway of Glidobactin A (as a template for this compound)

The total synthesis of Glidobactin A can be conceptually divided into three main parts:

  • Synthesis of the linear peptide precursor.

  • Macrocyclization to form the 12-membered ring.

  • Attachment of the fatty acid side chain.

The following diagram illustrates the overall synthetic workflow.

Total_Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_assembly Assembly and Cyclization cluster_final Final Steps Amino_Acid_Derivatives Protected Amino Acid Derivatives Linear_Peptide Linear Peptide Assembly Amino_Acid_Derivatives->Linear_Peptide Peptide Coupling Fatty_Acid Fatty Acid Side Chain Side_Chain_Coupling Side Chain Coupling Fatty_Acid->Side_Chain_Coupling Macrocyclization Macrocyclization Linear_Peptide->Macrocyclization Activation Cyclic_Peptide Cyclic Peptide Core Macrocyclization->Cyclic_Peptide Cyclic_Peptide->Side_Chain_Coupling Deprotection Final Deprotection Side_Chain_Coupling->Deprotection Glidobactin_B This compound/Analog Deprotection->Glidobactin_B Macrocyclization Linear_Precursor Linear Peptide Precursor (activated C-terminus, free N-terminus) Cyclic_Product Macrocyclic Peptide Core Linear_Precursor->Cyclic_Product High Dilution, Heat, Base Analog_Synthesis cluster_analogs Analog Generation Core_Synthesis Total Synthesis of Glidobactin Core Fatty_Acid_Analogs Varying Fatty Acid Side Chains Core_Synthesis->Fatty_Acid_Analogs Late-stage Diversification Peptide_Backbone_Analogs Amino Acid Substitutions Core_Synthesis->Peptide_Backbone_Analogs Early-stage Modification Macrocycle_Analogs Ring Size Modification Core_Synthesis->Macrocycle_Analogs Requires Resynthesis of Precursor

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Glidobactin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glidobactin B belongs to a family of cyclic peptides known for their potent biological activities, making them promising candidates for drug development.[1][2] A robust and reliable analytical method is crucial for the quantification and characterization of this compound in various matrices during research and development. This application note details a high-performance liquid chromatography (HPLC) method coupled with UV and mass spectrometry (MS) detection for the analysis of this compound.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is employed to achieve optimal separation and peak shape.[3] Detection can be performed using a UV detector, as cyclic peptides typically absorb in the low UV range (around 214 nm), or more selectively and sensitively with a mass spectrometer.[3]

Instrumentation and Materials

  • Instrumentation:

    • Agilent 1260 HPLC system or equivalent, equipped with a degasser, quaternary pump, autosampler, and column oven.[3]

    • Agilent 6530 Accurate-Mass Q-TOF LC/MS system or equivalent.[3]

    • UV Diode Array Detector (DAD).

  • Materials:

    • This compound standard (purity >95%).

    • HPLC grade acetonitrile.

    • HPLC grade water.

    • Formic acid (LC-MS grade).

    • Oasis Prime HLB 3 cc, 60 mg solid-phase extraction (SPE) cartridges.[3]

    • Methanol (HPLC grade).

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a method used for the extraction of Glidobactin A from culture supernatant.[3]

  • Column Conditioning: Condition the Oasis Prime HLB SPE column by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load 5 mL of the sample (e.g., culture supernatant) onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the retained this compound from the column with 1.5 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 97:3 water:acetonitrile with 0.1% formic acid) for HPLC analysis.

HPLC-UV/MS Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

  • Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 1.

  • Mass Spectrometer Settings: Configure the mass spectrometer with the settings detailed in Table 2.

  • Injection and Data Acquisition: Inject the prepared sample and acquire data for the specified run time.

Data Presentation

Table 1: HPLC Method Parameters

ParameterValue
Column Eclipse Plus C18, 3.5 µm, 2.1 x 30 mm[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Gradient Program 3% to 60% B over 8 minutes[3]
Flow Rate 0.4 mL/min[3]
Column Temperature 40 °C[3]
Injection Volume 5 µL
UV Detection 214 nm
Run Time 10 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage 3.50 kV[3]
Gas Temperature 300 °C[3]
Collision Energy 50 eV[3]
Mass Range m/z 100 - 1000

Table 3: Example Quantitative Data for this compound Analysis (Illustrative Only)

ParameterValue
Expected Retention Time ~ 5.8 min
Linearity (R²) (1-100 µg/mL) > 0.995
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL

Disclaimer: The data in Table 3 is hypothetical and for illustrative purposes only. Actual values must be determined experimentally through method validation.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing start Sample Collection spe Solid-Phase Extraction (SPE) start->spe dry Dry Down spe->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect UV and MS Detection separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound analysis.

G cluster_mobile_phase Mobile Phase cluster_column Column cluster_detection Detection method HPLC Method mp_a A: Water + 0.1% FA method->mp_a mp_b B: ACN + 0.1% FA method->mp_b gradient Gradient: 3-60% B method->gradient stationary_phase Stationary Phase: C18 method->stationary_phase dimensions Dimensions: 2.1x30mm method->dimensions particle_size Particle Size: 3.5µm method->particle_size temp Temperature: 40°C method->temp uv UV: 214 nm method->uv ms MS (ESI+) method->ms

Caption: Key parameters of the HPLC method for this compound.

References

Application Notes and Protocols: Glidobactin B Analogs in Multiple Myeloma Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. A key therapeutic strategy in treating MM involves the inhibition of the proteasome, a cellular complex responsible for protein degradation.[1][2] Glidobactins are a class of natural products that have been identified as potent proteasome inhibitors, making them promising candidates for anticancer drug development.[3][4] This document provides detailed application notes and protocols for the use of Glidobactin B analogs, specifically TIR-199, in preclinical mouse models of multiple myeloma. TIR-199 is a structural analog of the syrbactin class of natural products, which also includes the glidobactins, and has shown significant anti-myeloma activity in preclinical studies.[5][6]

Mechanism of Action: Proteasome Inhibition

Glidobactin analogs like TIR-199 exert their anti-cancer effects by targeting the 20S proteasome, a critical component of the ubiquitin-proteasome system. The proteasome has three main catalytic activities: chymotrypsin-like (CT-L), trypsin-like (TL), and caspase-like (CL).[3] TIR-199 covalently and irreversibly binds to the catalytic Thr1 residue of the proteasome's active sites, primarily inhibiting the chymotrypsin-like (β5 subunit) activity, which is crucial for the survival of myeloma cells.[5][6] This inhibition leads to the accumulation of misfolded and unfolded proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis (programmed cell death) in cancer cells.[2]

Glidobactin Analog (TIR-199) Glidobactin Analog (TIR-199) Proteasome Proteasome Glidobactin Analog (TIR-199)->Proteasome Inhibition Ubiquitinated_Proteins Ubiquitinated Proteins Proteasome->Ubiquitinated_Proteins Degradation Accumulation Accumulation of Misfolded Proteins Ubiquitinated_Proteins->Accumulation Leads to ER_Stress ER Stress Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis cluster_setup Model Setup cluster_treatment Treatment (1 week post-injection) cluster_analysis Analysis MM.1S_Cells MM.1S Cells IV_Injection IV Injection MM.1S_Cells->IV_Injection NSG_Mice NSG Mice NSG_Mice->IV_Injection Randomization Randomization IV_Injection->Randomization TIR-199_Group TIR-199 (5 mg/kg) IP, daily x 4 days Randomization->TIR-199_Group Vehicle_Group Vehicle Control IP, daily x 4 days Randomization->Vehicle_Group Monitoring Monitor Disease Progression TIR-199_Group->Monitoring Vehicle_Group->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Bone_Analysis Micro-CT of Femurs/Tibias Euthanasia->Bone_Analysis

References

Unlocking Nature's Arsenal: Techniques for Activating Silent Biosynthetic Gene Clusters for Glidobactin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The glidobactins are a family of potent proteasome inhibitors with significant potential for development as anticancer therapeutics. However, their production is often hampered by the fact that their biosynthetic gene clusters (BGCs) are silent or poorly expressed under standard laboratory conditions. This document provides detailed application notes and experimental protocols for the activation of these silent glidobactin BGCs, empowering researchers to unlock the full potential of these valuable natural products.

Application Notes

The activation of silent BGCs can be approached through several distinct, yet complementary, strategies. These can be broadly categorized into genetic engineering techniques and culture-based methods.

1. Genetic Engineering Approaches

Genetic manipulation offers a targeted and powerful means to induce the expression of silent BGCs.

  • Promoter Engineering using CRISPR-Cas9: The native regulatory elements controlling the glidobactin BGC can be replaced with strong, constitutive promoters to drive robust expression. The CRISPR-Cas9 system provides a precise and efficient tool for this purpose. By designing a guide RNA (gRNA) to target a specific site upstream of the BGC, the Cas9 nuclease can introduce a double-strand break, facilitating the insertion of a new promoter via homologous recombination. A two-plasmid system is often employed in Burkholderia species, one delivering the Cas9 and λ-Red recombinase machinery, and the other providing the gRNA and the repair template containing the desired promoter.[1][2]

  • Heterologous Expression: The entire glidobactin BGC can be cloned and expressed in a more genetically tractable and high-producing host organism, such as Escherichia coli or Pseudomonas putida.[3][4][5] This approach bypasses the native regulatory circuits of the original producer. Successful heterologous expression often requires refactoring of the BGC, such as replacing the native promoter with one that is recognized by the heterologous host's transcriptional machinery. A tenfold increase in glidobactin A yield has been reported by changing the promoter in a heterologous host.[3][6]

  • Ribosome Engineering: This technique involves the introduction of mutations in ribosomal protein genes, which can lead to global changes in gene expression, including the activation of silent secondary metabolite BGCs. Spontaneous mutations conferring resistance to antibiotics that target the ribosome, such as streptomycin, are often selected for. These mutations can alter the translational fidelity or efficiency, indirectly leading to the activation of silent pathways.[7][8]

2. Culture-Based Approaches

Manipulating the culture environment can also trigger the expression of silent BGCs by mimicking the natural ecological cues that may be required for their activation.

  • Co-culture: Cultivating the glidobactin-producing strain with another microorganism can induce the production of secondary metabolites that are not observed in monocultures.[9][10][11] The interaction between the two organisms, whether competitive or symbiotic, can trigger the expression of otherwise silent BGCs. The choice of the co-culture partner is crucial and can be guided by the natural habitat of the glidobactin producer. For instance, co-culturing Burkholderia vietnamiensis with the fungus Trichoderma harzianum has been shown to enhance the production of volatile organic compounds.[10]

  • One Strain Many Compounds (OSMAC): This approach involves the systematic variation of culture parameters, such as media composition, temperature, pH, and aeration. By cultivating the producing organism under a wide range of conditions, it is possible to identify specific triggers for the activation of the glidobactin BGC.

Quantitative Data Summary

The following table summarizes the reported improvements in glidobactin and glidobactin-like natural product (GLNP) production following the activation of their silent BGCs.

Activation TechniqueProducing OrganismCompoundFold Increase in YieldReference
Promoter ExchangePhotorhabdus laumondiiGLNP-1Production detected (normalized to 100%)[12][13]
Promoter ChangeHeterologous HostGlidobactin A10-fold[3][6]
Genetic EngineeringPseudomonas putidaGlidobactin A470 mg/L produced[5]

Experimental Protocols

Protocol 1: Promoter Insertion in Burkholderia sp. using CRISPR-Cas9

This protocol is adapted from methodologies for CRISPR/Cas9-mediated genome editing in Burkholderia multivorans.[1][2]

Materials:

  • Burkholderia sp. harboring the silent glidobactin BGC

  • E. coli donor strain (e.g., S17-1)

  • pCasPA plasmid (expressing Cas9 and λ-Red system)

  • pACRISPR plasmid (for gRNA expression and repair template)

  • LB medium and agar

  • Appropriate antibiotics for selection

  • L-arabinose for induction

  • Electroporator and cuvettes

Procedure:

  • gRNA Design and pACRISPR Construction:

    • Design a 20-bp gRNA sequence targeting a site upstream of the glidobactin BGC, adjacent to a protospacer adjacent motif (PAM).

    • Clone the gRNA sequence into the pACRISPR vector.

    • Clone a repair template into the same vector, consisting of a strong constitutive promoter (e.g., Ptac) flanked by 500-bp homology arms corresponding to the regions upstream and downstream of the gRNA target site.

  • Transformation of E. coli Donor Strain:

    • Transform the constructed pACRISPR plasmid and the pCasPA plasmid into the E. coli S17-1 donor strain.

  • Conjugation:

    • Grow overnight cultures of the E. coli donor strain and the recipient Burkholderia strain.

    • Mix the donor and recipient cultures in a 1:4 ratio, spot onto an LB agar plate, and incubate for 4-6 hours at 37°C.

    • Resuspend the bacterial growth in LB medium and plate on selective LB agar containing antibiotics to select for Burkholderia exconjugants and to counter-select the E. coli donor.

  • Induction of Cas9 Expression and Recombination:

    • Inoculate a single colony of the Burkholderia exconjugant into LB broth with appropriate antibiotics and grow to mid-log phase.

    • Induce the expression of the Cas9 and λ-Red systems by adding L-arabinose to a final concentration of 0.2% (w/v).

    • Incubate for a further 4-6 hours to allow for genome editing.

  • Screening and Verification:

    • Plate the culture on selective agar to screen for successful recombinants.

    • Verify the insertion of the promoter by colony PCR using primers flanking the target region and subsequent Sanger sequencing.

  • Analysis of Glidobactin Production:

    • Cultivate the engineered strain in a suitable production medium.

    • Extract the culture broth with an organic solvent (e.g., ethyl acetate) and analyze the extract for glidobactin production using HPLC-MS.

Protocol 2: Heterologous Expression of the Glidobactin BGC in E. coli

This protocol is based on the successful heterologous expression of the glidobactin BGC from Burkholderia DSM7029 in E. coli Nissle.[3][6][14]

Materials:

  • E. coli Nissle 1917 or another suitable expression host (e.g., E. coli BAP1)

  • A vector for cloning large DNA fragments (e.g., a BAC or a suitable expression vector like pET28a)

  • Genomic DNA from the glidobactin-producing Burkholderia sp.

  • Restriction enzymes and DNA ligase

  • Competent E. coli cells for cloning and expression

  • LB medium and agar

  • Appropriate antibiotics for selection

  • Inducer for the chosen promoter (e.g., IPTG for Ptac or anhydrotetracycline for Ptet)

Procedure:

  • Cloning of the Glidobactin BGC:

    • Amplify the entire glidobactin BGC from the genomic DNA of the producing organism using high-fidelity PCR. Alternatively, use a combinatorial assembly method to piece together individual genes of the cluster.[14][15]

    • Clone the BGC into the expression vector under the control of an inducible promoter.

  • Transformation of E. coli Expression Host:

    • Transform the constructed plasmid into the E. coli expression host.

  • Expression and Production:

    • Inoculate a single colony of the recombinant E. coli into LB broth with the appropriate antibiotic and grow to mid-log phase.

    • Induce the expression of the BGC by adding the appropriate inducer.

    • Continue incubation at a lower temperature (e.g., 20-25°C) for 48-72 hours to allow for protein folding and glidobactin production.

  • Extraction and Analysis:

    • Extract the culture broth and cell pellet with ethyl acetate.

    • Analyze the extracts for glidobactin production by HPLC-MS.

Protocol 3: Co-culture for Induction of Glidobactin Production

This is a general protocol that can be adapted based on the specific producing and partner strains.[9][10][11]

Materials:

  • Glidobactin-producing Burkholderia sp.

  • Co-culture partner organism (e.g., another bacterium or a fungus isolated from the same environment)

  • Appropriate liquid or solid culture media for both organisms

  • Petri dishes or liquid culture flasks

Procedure:

  • Strain Selection:

    • Choose a co-culture partner that is ecologically relevant to the glidobactin producer.

  • Inoculation:

    • Solid Media: Inoculate the two organisms on the same agar plate at a distance from each other to allow for interaction through diffusible molecules.

    • Liquid Media: Inoculate both organisms in the same liquid culture medium. The inoculation can be simultaneous or sequential.

  • Incubation:

    • Incubate the co-culture under conditions suitable for the growth of both organisms.

  • Extraction and Analysis:

    • Solid Media: Excise the agar region between the two colonies where interaction is occurring. Extract the agar with an organic solvent.

    • Liquid Media: Extract the entire culture broth.

    • Analyze the extracts for the presence of glidobactins by HPLC-MS, comparing the metabolic profile to that of the monocultures of each organism.

Visualizations

experimental_workflow cluster_activation Activation of Silent Glidobactin BGC cluster_genetic Genetic Engineering cluster_culture Culture-Based Methods cluster_downstream Downstream Processing & Analysis start Silent Glidobactin BGC in Native Producer promoter Promoter Engineering (CRISPR-Cas9) start->promoter heterologous Heterologous Expression start->heterologous ribosome Ribosome Engineering start->ribosome coculture Co-culture start->coculture osmac OSMAC start->osmac activated_strain Engineered/Induced Strain promoter->activated_strain heterologous->activated_strain ribosome->activated_strain coculture->activated_strain osmac->activated_strain fermentation Fermentation activated_strain->fermentation extraction Extraction fermentation->extraction analysis HPLC-MS Analysis extraction->analysis end Glidobactin Production analysis->end crispr_promoter_insertion cluster_crispr CRISPR-Cas9 Mediated Promoter Insertion start Target DNA with Native Promoter dsb Double-Strand Break start->dsb gRNA Targeting cas9_gRNA Cas9-gRNA Complex cas9_gRNA->dsb repair_template Repair Template with Constitutive Promoter hdr Homology Directed Repair repair_template->hdr dsb->hdr end Engineered DNA with Constitutive Promoter hdr->end signaling_pathway cluster_pathway Hypothetical Regulatory Pathway for Glidobactin BGC signal Environmental Cue (e.g., Co-culture Signal) receptor Membrane Receptor signal->receptor regulator_a Transcriptional Activator receptor->regulator_a Activates regulator_r Transcriptional Repressor receptor->regulator_r Inactivates bgc Glidobactin BGC regulator_a->bgc Activates regulator_r->bgc Represses production Glidobactin Production bgc->production

References

Application Notes and Protocols for Measuring Glidobactin B Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin B is a natural product that has garnered significant interest in the field of oncology for its potent antitumor properties.[1][2] It belongs to the glidobactin family of cyclic peptides, which act as irreversible inhibitors of the proteasome.[3][4] The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins within the cell, playing a critical role in cellular processes such as cell cycle regulation, gene expression, and apoptosis.[5] By inhibiting the proteasome, this compound disrupts cellular homeostasis, leading to the accumulation of regulatory proteins that can trigger programmed cell death (apoptosis) in cancer cells.[6][7][8] This document provides detailed application notes and protocols for a suite of cell-based assays to effectively measure the efficacy of this compound.

Mechanism of Action: Proteasome Inhibition

The 26S proteasome in eukaryotic cells possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[9] this compound exerts its cytotoxic effects by primarily inhibiting the chymotrypsin-like (β5 subunit) and to a lesser extent, the trypsin-like (β2 subunit) activities of the proteasome.[7][10] This inhibition leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, the induction of apoptosis.

GlidobactinB This compound Proteasome 26S Proteasome (β5, β2, β1 subunits) GlidobactinB->Proteasome Inhibition UbProteins Accumulation of Ubiquitinated Proteins Proteasome->UbProteins Degradation ERStress Endoplasmic Reticulum Stress UbProteins->ERStress CellCycleArrest Cell Cycle Arrest UbProteins->CellCycleArrest CaspaseActivation Caspase Activation ERStress->CaspaseActivation Apoptosis Apoptosis CellCycleArrest->Apoptosis CaspaseActivation->Apoptosis

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

I. Proteasome Activity Assays

Directly measuring the inhibition of proteasome activity is a primary method to assess the efficacy of this compound. Luminescence-based assays are highly sensitive and suitable for high-throughput screening.

Application Note: Proteasome-Glo™ Cell-Based Assays

The Proteasome-Glo™ Cell-Based Assays provide a homogeneous, luminescent method to individually measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cultured cells.[9][11] The assay utilizes specific luminogenic substrates that are cleaved by the respective proteasome activities, releasing luciferin which is then used by luciferase to produce a light signal. The intensity of the luminescence is proportional to the proteasome activity. A decrease in the luminescent signal in the presence of this compound indicates inhibition of the proteasome.

Protocol: Proteasome-Glo™ Chymotrypsin-Like (CT-L) Cell-Based Assay

This protocol is adapted from the manufacturer's instructions (Promega Corporation).[12]

Materials:

  • Cancer cell line of interest (e.g., multiple myeloma, leukemia)[1]

  • Complete cell culture medium

  • This compound (in a suitable solvent like DMSO)

  • Proteasome-Glo™ Chymotrypsin-Like Cell-Based Reagent (containing Suc-LLVY-aminoluciferin substrate)[13]

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a white, opaque 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment time (e.g., 2, 4, 6, 12, 24 hours).

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Proteasome-Glo™ Cell-Based Reagent to room temperature.

    • Add 100 µL of the reconstituted reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells on a plate shaker at a low speed for 2 minutes.

    • Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Calculate the percentage of proteasome inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of the proteasome activity is inhibited).

Start Start SeedCells Seed Cells in 96-well plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddGldB Add this compound (serial dilutions) Incubate24h->AddGldB IncubateTreatment Incubate (Treatment period) AddGldB->IncubateTreatment AddReagent Add Proteasome-Glo™ Reagent IncubateTreatment->AddReagent Incubate10min Incubate 10 min (Room Temp) AddReagent->Incubate10min ReadLuminescence Read Luminescence Incubate10min->ReadLuminescence Analyze Analyze Data (Calculate IC50) ReadLuminescence->Analyze End End Analyze->End

Figure 2: Experimental workflow for the Proteasome-Glo™ Assay.

II. Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic effects of this compound on cancer cells.

Application Note: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Proteasome-Glo™ protocol.

  • MTT Addition:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly on a plate shaker.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value.

Assay Principle Endpoint Advantages Disadvantages
Proteasome-Glo™ Luminescence-based measurement of specific proteasome activities.[11]LuminescenceHigh sensitivity, specific, amenable to HTS.Higher cost.
MTT Colorimetric measurement of metabolic activity.[14]AbsorbanceInexpensive, widely used.Can be affected by metabolic state of cells, less sensitive.
CellTiter-Glo® Luminescence-based measurement of ATP levels.[15]LuminescenceHigh sensitivity, fast, simple protocol.ATP levels can vary with cell conditions.

III. Apoptosis Assays

To confirm that cell death induced by this compound is due to apoptosis, specific assays that detect hallmarks of this process are employed.

Application Note: Annexin V/Propidium Iodide (PI) Staining

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Staining by Flow Cytometry

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

Data Analysis:

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (lower left): Viable cells

    • Annexin V+ / PI- (lower right): Early apoptotic cells

    • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (upper left): Necrotic cells

Application Note: Caspase-Glo® 3/7 Assay

Caspase-3 and caspase-7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay provides a luminescent method to measure their combined activity. The assay reagent contains a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity and luciferase activity. Cleavage of the substrate by activated caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Reagent

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Proteasome-Glo™ protocol.

  • Assay Reagent Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

  • Incubation and Measurement:

    • Mix the contents on a plate shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Calculate the fold-increase in caspase-3/7 activity for each treatment condition relative to the vehicle control.

Assay Principle Apoptotic Stage Advantages Disadvantages
Annexin V/PI Detection of phosphatidylserine externalization and membrane integrity.Early and LateDifferentiates between apoptotic and necrotic cells.Requires flow cytometer.
Caspase-Glo® 3/7 Luminescence-based measurement of executioner caspase activity.MidHigh sensitivity, simple protocol.Does not distinguish between different apoptotic pathways.
TUNEL Detection of DNA fragmentation.[16]LateCan be used on cells and tissues.Can also stain necrotic cells.

Summary of Quantitative Data

The following table provides a template for summarizing the quantitative data obtained from the described assays.

Cell Line This compound IC₅₀ (µM)
Proteasome CT-L Inhibition Cell Viability (MTT) Caspase-3/7 Activation (EC₅₀)
Cell Line A Insert ValueInsert ValueInsert Value
Cell Line B Insert ValueInsert ValueInsert Value
Cell Line C Insert ValueInsert ValueInsert Value

By employing this comprehensive panel of cell-based assays, researchers can effectively characterize the efficacy and mechanism of action of this compound, providing crucial data for its further development as a potential anti-cancer therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glidobactin B Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the yield of Glidobactin B in fermentation. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing the yield of this compound?

A1: The primary strategies for enhancing this compound production can be broadly categorized into two main areas:

  • Genetic and Metabolic Engineering: This involves the manipulation of the Glidobactin biosynthetic gene cluster (BGC) and the host organism. Key approaches include:

    • Heterologous Expression: The Glidobactin BGC is often silent or poorly expressed in its native producers under standard laboratory conditions.[1] Transferring the entire BGC to a well-characterized and robust host, such as Escherichia coli or Pseudomonas putida, can lead to significantly higher yields.[1][2]

    • Promoter Engineering: Replacing the native promoter of the Glidobactin BGC with a strong, inducible promoter can dramatically increase transcription and subsequent production.

    • Gene Overexpression: Identifying and overexpressing rate-limiting steps in the biosynthetic pathway can boost overall yield. For instance, the gene glbB, which encodes a lysine 4-hydroxylase, has been identified as a potential rate-limiting enzyme in the biosynthesis of Glidobactin A.[3]

    • Precursor Supply Enhancement: Engineering the host's primary metabolism to increase the intracellular pools of precursors required for this compound synthesis (e.g., amino acids, fatty acids) can drive the biosynthetic pathway forward.

  • Fermentation Process Optimization: This focuses on refining the culture conditions to maximize microbial growth and secondary metabolite production. Key parameters to optimize include:

    • Medium Composition: Systematically evaluating different carbon and nitrogen sources, as well as the concentration of essential minerals and trace elements.

    • Physical Parameters: Fine-tuning of pH, temperature, dissolved oxygen levels, and agitation speed.

    • Feeding Strategies: Implementing fed-batch or continuous culture strategies to maintain optimal nutrient concentrations and avoid substrate inhibition.

Q2: Which organisms are known to produce Glidobactins?

A2: Glidobactins have been isolated from several bacterial species, including:

  • Polyangium brachysporum (reclassified as a member of the Burkholderiales order)[4]

  • Burkholderia species

  • Photorhabdus luminescens[2]

  • Photorhabdus asymbiotica[5]

Q3: Why is my native Glidobactin-producing strain not producing high yields?

A3: Low yields in native producers are common for many secondary metabolites, including this compound. The reasons can be multifactorial:

  • Silent Biosynthetic Gene Cluster: The Glidobactin BGC is often tightly regulated and may only be expressed under specific, yet often unknown, environmental or developmental cues that are not replicated in standard laboratory culture.[1]

  • Complex Regulatory Networks: The expression of the BGC is likely controlled by a complex network of regulatory proteins that may act as repressors under typical fermentation conditions.

  • Suboptimal Culture Conditions: The standard laboratory media and culture parameters may not be optimal for inducing this compound biosynthesis in the native strain.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or very low this compound production in the native strain. The Glidobactin BGC is silent or expressed at very low levels under standard lab conditions.[1]1. Heterologous Expression: Clone the Glidobactin BGC into a suitable expression host such as E. coli or Pseudomonas putida.[2] 2. Media Screening: Test a wide range of different production media to identify conditions that may induce BGC expression.[5]
Low yield after heterologous expression. 1. Suboptimal Promoter: The promoter driving the expression of the BGC may not be strong enough. 2. Codon Usage Mismatch: The codon usage of the Glidobactin genes may not be optimal for the heterologous host. 3. Precursor Limitation: The heterologous host may not produce sufficient amounts of the necessary precursors for this compound synthesis. 4. Suboptimal Fermentation Conditions: The fermentation parameters have not been optimized for the heterologous host and product.1. Promoter Engineering: Replace the native promoter with a strong, well-characterized promoter for the chosen host. 2. Codon Optimization: Synthesize codon-optimized versions of the Glidobactin genes for the heterologous host. 3. Metabolic Engineering: Engineer the host to overproduce key precursors. 4. Process Optimization: Systematically optimize fermentation parameters such as media composition, pH, temperature, and aeration.
Inconsistent batch-to-batch production. 1. Inoculum Variability: Inconsistent age, size, or quality of the inoculum. 2. Media Preparation Inconsistencies: Variations in the quality and preparation of the fermentation medium. 3. Fluctuations in Fermentation Parameters: Poor control over pH, temperature, or dissolved oxygen during the fermentation run.1. Standardize Inoculum Preparation: Implement a strict protocol for preparing the seed culture. 2. Quality Control of Media Components: Use high-quality, consistent sources for all media components and standardize the preparation process. 3. Implement Robust Process Control: Utilize a bioreactor with automated control of key fermentation parameters.

Experimental Protocols

Protocol 1: Heterologous Expression of the Glidobactin BGC in E. coli

This protocol provides a general workflow for the heterologous expression of the Glidobactin BGC.

1. BGC Identification and Cloning:

  • Identify the complete Glidobactin BGC from the native producing strain using genome mining tools (e.g., antiSMASH).

  • Amplify the entire BGC using high-fidelity PCR or obtain it through DNA synthesis.

  • Clone the BGC into a suitable expression vector (e.g., a BAC or a high-copy plasmid) under the control of an inducible promoter (e.g., T7 or araBAD promoter).

2. Host Strain Selection and Transformation:

  • Choose an appropriate E. coli expression host (e.g., BL21(DE3) for T7 promoter-driven expression).

  • Transform the expression vector containing the Glidobactin BGC into the chosen host strain.

3. Fermentation:

  • Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium with the appropriate antibiotic and incubate overnight at 37°C with shaking.

  • Production Culture: Inoculate 1 L of production medium (e.g., Terrific Broth) in a 2.5 L baffled flask with the overnight culture to an initial OD600 of 0.1.

  • Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce the expression of the Glidobactin BGC by adding the appropriate inducer (e.g., IPTG for the T7 promoter).

  • Post-induction Cultivation: Reduce the temperature to 18-25°C and continue the fermentation for 48-72 hours.

4. Extraction and Analysis:

  • Harvest the cells by centrifugation.

  • Extract the this compound from the cell pellet and/or the supernatant using a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the extract for the presence of this compound using HPLC-MS.

Protocol 2: Optimization of Fermentation Media using a One-Factor-at-a-Time (OFAT) Approach

This protocol outlines a systematic method for optimizing the components of the fermentation medium.

1. Baseline Culture:

  • Establish a baseline fermentation using a standard rich medium (e.g., TSB for Photorhabdus or a defined minimal medium for E. coli).

2. Carbon Source Optimization:

  • Prepare a series of fermentation media, each with a different carbon source (e.g., glucose, glycerol, sucrose, starch) at a fixed concentration, keeping all other media components constant.

  • Perform the fermentation and measure the this compound yield for each carbon source to identify the optimal one.

  • Once the best carbon source is identified, test a range of its concentrations to find the optimal concentration.

3. Nitrogen Source Optimization:

  • Using the optimal carbon source and concentration, prepare a series of media with different nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate, casamino acids).

  • Identify the optimal nitrogen source and its concentration by comparing the this compound yields.

4. Phosphate and Trace Metal Optimization:

  • Similarly, optimize the concentration of the phosphate source and key trace metals that may be cofactors for the biosynthetic enzymes.

5. Validation:

  • Combine all the optimized components into a new, optimized medium and perform a fermentation to confirm the improvement in this compound yield compared to the baseline medium.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the expected outcomes of optimization experiments. Note: Specific data for this compound is limited in the literature; these tables are based on general principles of fermentation optimization for secondary metabolites.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (10 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose8.525
Glycerol9.245
Sucrose7.820
Starch6.515

Table 2: Effect of Nitrogen Source on this compound Yield (with Glycerol as Carbon Source)

Nitrogen Source (5 g/L)Biomass (g/L)This compound Titer (mg/L)
Yeast Extract10.160
Peptone9.855
Ammonium Sulfate8.530
Casamino Acids10.575

Visualizations

Glidobactin Biosynthesis Signaling Pathway

Glidobactin_Biosynthesis_Pathway Precursors Primary Metabolites (Amino Acids, Fatty Acids) NRPS_PKS NRPS/PKS Machinery (GlbC, GlbF) Precursors->NRPS_PKS Substrates glb_cluster Glidobactin Biosynthetic Gene Cluster (glbA-H) glb_cluster->NRPS_PKS Enzyme Synthesis Glidobactin_B This compound NRPS_PKS->Glidobactin_B Biosynthesis Regulators Regulatory Proteins Regulators->glb_cluster Transcriptional Control Environmental_Signals Environmental Signals (Nutrient levels, pH, etc.) Environmental_Signals->Regulators Signal Transduction

Caption: Simplified signaling pathway for this compound biosynthesis.

Experimental Workflow for Yield Improvement

Yield_Improvement_Workflow Start Start: Low this compound Yield Strategy Select Strategy Start->Strategy Genetic Genetic & Metabolic Engineering Strategy->Genetic Genetic Approach Fermentation Fermentation Optimization Strategy->Fermentation Process Approach Heterologous Heterologous Expression Genetic->Heterologous Promoter Promoter Engineering Genetic->Promoter Overexpression Gene Overexpression Genetic->Overexpression Media Media Optimization Fermentation->Media Physical Physical Parameter Optimization Fermentation->Physical Analysis Analyze Yield Heterologous->Analysis Promoter->Analysis Overexpression->Analysis Media->Analysis Physical->Analysis End End: High this compound Yield Analysis->End Yield Increased Iterate Iterate & Combine Strategies Analysis->Iterate Further Optimization Needed Iterate->Strategy

Caption: Logical workflow for increasing this compound yield.

References

Strategies to minimize off-target effects of Glidobactin B in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to minimize off-target effects of Glidobactin B in cellular models. The information is presented through troubleshooting guides and frequently asked questions to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound belongs to the syrbactin class of natural products, which are potent proteasome inhibitors[1]. Its mechanism involves the covalent and irreversible binding to the active site threonine (Thr1) residue of the catalytic beta subunits of the 20S proteasome core particle[2]. This binding occurs via a Michael-type addition reaction involving an α,β-unsaturated carbonyl group within the Glidobactin molecule[2]. While it primarily targets the chymotrypsin-like (ChTL) activity of the β5 subunit, it has also been shown to inhibit the trypsin-like (TL) β2 subunit to a lesser extent, with minimal effect on the caspase-like (CL) β1 subunit[2].

cluster_Glidobactin This compound cluster_Proteasome 20S Proteasome Core Particle cluster_Output Cellular Effect GB This compound (α,β-unsaturated carbonyl) Proteasome β5 (ChTL) β2 (TL) β1 (CL) GB->Proteasome:b5 Primary Target (Covalent Binding) GB->Proteasome:b2 Secondary Target Apoptosis Protein Accumulation & Apoptosis Proteasome->Apoptosis Inhibition of Proteolysis

Caption: Mechanism of this compound action on the 20S proteasome.

Q2: What are the potential off-target effects of this compound?

While this compound is highly potent towards the proteasome, like most small molecule inhibitors, it can exhibit off-target effects, particularly at higher concentrations. Potential off-target effects can arise from:

  • Inhibition of other proteases: Although designed for the proteasome's threonine protease activity, cross-reactivity with other cellular proteases cannot be entirely ruled out without specific profiling.

  • Cellular stress responses: High concentrations of proteasome inhibitors can lead to the accumulation of misfolded proteins, inducing the unfolded protein response (UPR) and ER stress, which can have widespread, indirect consequences on cellular signaling[3][4].

  • Metabolic pathway alterations: Perturbations in protein turnover can impact metabolic pathways. For example, altered serine metabolism has been observed in cells resistant to proteasome inhibitors[5].

Q3: How can I determine the optimal working concentration of this compound?

The optimal concentration is one that maximizes on-target proteasome inhibition while minimizing cytotoxicity and off-target effects. This is typically determined by performing a dose-response curve.

  • Determine the IC50: Measure the concentration of this compound that inhibits 50% of the proteasome's chymotrypsin-like activity in your specific cell model (see Protocol 2).

  • Assess Cytotoxicity: Perform a cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo) across a broad range of concentrations (e.g., 0.1 nM to 10 µM) over your experimental timeframe (e.g., 24, 48, 72 hours) to determine the concentration that causes significant cell death[6] (see Protocol 1).

  • Select a Concentration Range: The optimal working concentration is typically in the range of the IC50 for proteasome activity and well below the concentration that induces significant cytotoxicity. Using the lowest effective concentration is a primary strategy to minimize off-target effects[7].

Q4: What are the essential controls to include in my experiments?

To ensure that the observed cellular phenotype is a direct result of on-target this compound activity, the following controls are critical:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Orthogonal Control: Use a structurally different proteasome inhibitor (e.g., Bortezomib, Carfilzomib) to confirm that a similar phenotype is produced by inhibiting the same target through a different molecule[6].

  • Genetic Control: If possible, use techniques like CRISPR-Cas9 or siRNA to knock down the target proteasome subunit (e.g., PSMB5)[7][8]. The resulting phenotype should mimic the effect of this compound treatment.

  • Inactive Analog (if available): An ideal negative control is a structurally similar but biologically inactive version of this compound. This helps to rule out effects caused by the chemical scaffold itself.

Troubleshooting Guide

Problem: I'm observing high levels of cytotoxicity even at low concentrations of this compound.

Possible Cause Suggested Solution
High Cell Sensitivity Different cell lines have varying dependencies on the ubiquitin-proteasome system. Cancer cells, for instance, are often more sensitive than non-cancerous cells[2]. Perform a detailed dose-response viability assay with a lower concentration range and shorter incubation times (e.g., 6-12 hours).
Compound Instability/Degradation Ensure proper storage of this compound stock solutions (typically at -80°C). Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.
Synergistic Effects with Media Components Some components in cell culture media could potentially interact with the compound. Test the compound's effect in a simpler, serum-free medium for a short duration to see if cytotoxicity profiles change.

Problem: My experimental results are inconsistent. Could this be due to off-target effects?

Possible Cause Suggested Solution
Variable On-Target Engagement Inconsistency can arise from variable proteasome inhibition. Directly measure the level of proteasome activity (chymotrypsin-like) in your cell lysates after treatment for each experiment to ensure the target is being inhibited to the same degree[9][10].
Activation of Stress Pathways Proteasome inhibition can trigger cellular stress responses, such as the Nrf2-mediated expression of new proteasome subunits, which can lead to recovery of activity over time[4][5]. Perform a time-course experiment to see if the phenotype changes over longer incubation periods. Consider shorter treatment windows.
Experimental Conditions Cell confluency and metabolic state can significantly impact sensitivity to proteasome inhibitors[6]. Standardize your cell seeding density and ensure cells are in a logarithmic growth phase before treatment.

Problem: I suspect an off-target effect is causing my phenotype. How can I investigate this?

start Unexpected Phenotype Observed q1 Does the phenotype correlate with on-target proteasome inhibition? start->q1 validate Validate with Orthogonal Control (e.g., Bortezomib) q1->validate No/Unsure on_target Phenotype is likely ON-TARGET q1->on_target Yes genetic Validate with Genetic Control (e.g., PSMB5 siRNA) validate->genetic q2 Does the orthogonal/genetic control replicate the phenotype? genetic->q2 q2->on_target Yes off_target Phenotype is likely OFF-TARGET q2->off_target No investigate Further Investigation: - Lower this compound concentration - Use proteomic profiling (e.g., ABPP) - Test inactive analog control off_target->investigate

Caption: Troubleshooting workflow for suspected off-target effects.

Quantitative Data Summary

The potency of Glidobactin and its analogs varies, highlighting the importance of the compound's structure for its biological activity. The aliphatic tail, in particular, is critical for inhibitory potential[11]. The table below summarizes the reported IC50 values for the chymotrypsin-like (ChTL) activity of yeast 20S proteasome for Glidobactin A and related compounds.

CompoundDescriptionIC50 (ChTL Activity)Reference
Glidobactin A Original compound in the class.19 nM[11]
Cepafungin I Analog with terminal methyl branching.4 nM[11]
Compound 3 (from study) Analog with a different aliphatic tail.27 nM[11]
Compound 4 (from study) Analog with a different aliphatic tail.73 nM[11]
Compound 5 (from study) Analog with a different aliphatic tail.107 nM[11]

Data derived from studies on yeast core particle (yCP) proteasome.

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay (Resazurin-Based)

This protocol outlines a method to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well clear-bottom, black-walled tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Plate reader capable of fluorescence measurement (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation:

    • Perform a serial dilution of the this compound stock solution in complete medium to prepare 2X working concentrations. Aim for a final concentration range from 1 nM to 10 µM.

    • Prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment:

    • Add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells, bringing the final volume to 200 µL.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line's metabolic activity.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of "no-cell" control wells from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-treated control wells (% Viability).

    • Plot % Viability against the log of this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the EC50 value.

Protocol 2: Cellular Proteasome Activity Assay (Fluorogenic Substrate)

This protocol measures the chymotrypsin-like (ChTL) activity of the proteasome in cell lysates to confirm on-target engagement of this compound[9][10][12].

Materials:

  • Treated and untreated cells

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM ATP, 1 mM DTT, 0.5 mM EDTA)[10]. Note: Do not use protease inhibitors in the lysis buffer[12].

  • Fluorogenic ChTL substrate: Suc-LLVY-AMC (in DMSO)

  • 96-well opaque black plates

  • Fluorometric plate reader (Ex/Em ~380/460 nm)

  • BCA or Bradford protein assay kit

Procedure:

  • Cell Lysis:

    • Harvest cells (after treatment with this compound or vehicle) by scraping or centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in ice-cold Lysis Buffer and lyse by passing the solution through a 27-gauge needle ten times[10] or by sonication on ice.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Assay Setup:

    • Dilute the cell lysates with Lysis Buffer to a final concentration of 1-2 µg/µL.

    • In a 96-well black plate, add 20-50 µg of total protein per well.

    • Adjust the volume in each well to 90 µL with Lysis Buffer.

  • Kinetic Reaction:

    • Prepare a working solution of the Suc-LLVY-AMC substrate in Lysis Buffer (e.g., final concentration of 40-100 µM).

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence kinetically every 2 minutes for 30-60 minutes at Ex/Em 380/460 nm[9][12].

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve (RFU/min).

    • Normalize the activity by expressing the rate of this compound-treated samples as a percentage of the vehicle-treated control.

    • Plot the % Activity against the log of this compound concentration to determine the IC50 value.

References

Addressing challenges in the purification of Glidobactin B from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Glidobactin B from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The purification of this compound, a lipopeptide, presents several challenges inherent to this class of molecules. Due to their amphiphilic nature, Glidobactins tend to form micelles and aggregates, which can complicate chromatographic separations. The presence of structurally similar isoforms (Glidobactin A, C, etc.) in the crude extract further complicates the isolation of pure this compound, often requiring multiple chromatographic steps.[1][2] Low yields and potential for degradation during purification are also significant concerns.[1]

Q2: What is a general workflow for the purification of this compound?

A2: A typical purification workflow for this compound involves a multi-step process that begins with extraction from the fermentation broth, followed by a series of chromatographic separations. A common approach involves initial extraction with an organic solvent like methanol, followed by size-exclusion chromatography on Sephadex LH-20 to remove high molecular weight contaminants. The final polishing step is usually a semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from its closely related analogs.[3]

Q3: What are the critical parameters to consider for the stability of this compound during purification?

A3: Lipopeptides like this compound can be sensitive to pH and temperature. While specific stability data for this compound is limited, related lipopeptides have shown stability over a pH range of 2-10 and temperatures up to 80°C.[1] It is advisable to conduct preliminary stability studies on a small scale to determine the optimal pH and temperature ranges for your specific extraction and chromatography buffers. Avoiding prolonged exposure to harsh acidic or basic conditions and high temperatures is a good general practice.

Q4: What are common impurities found in this compound extracts?

A4: Crude extracts containing this compound are complex mixtures. Common impurities include other Glidobactin isoforms (A, C, D, E, F, G, H), biosynthetic precursors, degradation products, and other secondary metabolites from the producing microorganism.[4][5] Additionally, components from the culture medium, such as sugars, peptides, and salts, will also be present in the initial extract.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery of this compound after extraction - Incomplete cell lysis. - Inefficient extraction solvent. - Adsorption of this compound to cellular debris. - Degradation of the target molecule.- Optimize cell lysis method (e.g., sonication, homogenization). - Test different extraction solvents or solvent mixtures (e.g., methanol, ethyl acetate, butanol). - Perform sequential extractions to maximize recovery. - Ensure extraction is performed at a suitable temperature and pH to maintain stability.
Poor separation of Glidobactin isoforms during chromatography - Inappropriate stationary phase. - Suboptimal mobile phase composition. - Column overloading.- For Sephadex LH-20, ensure the column is properly packed and equilibrated. - For RP-HPLC, screen different C18 or C8 columns from various manufacturers. - Optimize the gradient steepness and solvent composition (e.g., acetonitrile/water or methanol/water with additives like TFA). - Reduce the sample load on the column.[6]
Peak tailing or broadening in HPLC - Secondary interactions with the stationary phase. - Presence of aggregates. - Column degradation.- Add a competing agent like trifluoroacetic acid (TFA) to the mobile phase to reduce secondary interactions. - Incorporate a small percentage of an organic solvent like isopropanol in the sample solvent to disrupt aggregates. - Use a new or thoroughly cleaned column.
This compound appears to degrade during purification - Unfavorable pH or temperature. - Presence of degradative enzymes in the extract. - Exposure to light or oxygen (for sensitive compounds).- Buffer all solutions to a pH where this compound is stable. - Perform purification steps at a lower temperature (e.g., 4°C). - Consider an initial heat treatment or protein precipitation step to denature enzymes. - Work with amber vials and degassed solvents if sensitivity is suspected.
Inconsistent retention times in HPLC - Fluctuation in mobile phase composition. - Changes in column temperature. - Column aging.- Ensure proper mixing and degassing of mobile phases. - Use a column oven to maintain a constant temperature. - Regularly perform system suitability tests and replace the column when performance declines.

Data Presentation

Table 1: Representative Purification of a Glidobactin-like Lipopeptide

Purification StepTotal Solids (mg)Purity (%)Yield (%)
Crude Methanol Extract10,0005100
Sephadex LH-20 Chromatography8006080
Semi-preparative RP-HPLC50>9550

Note: This table presents illustrative data for a typical lipopeptide purification and may not represent the exact values for this compound due to limited publicly available data.

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Culture
  • Harvesting: Centrifuge the bacterial culture (e.g., Polyangium brachysporum) at 8,000 x g for 20 minutes to pellet the cells.

  • Extraction: Resuspend the cell pellet in methanol (or a suitable organic solvent) and stir or sonicate to ensure thorough extraction.

  • Clarification: Centrifuge the mixture to remove cell debris.

  • Concentration: Evaporate the supernatant under reduced pressure to obtain the crude extract.

Protocol 2: Sephadex LH-20 Column Chromatography
  • Column Packing: Swell the Sephadex LH-20 resin in the desired mobile phase (e.g., methanol) and pack it into a suitable glass column.[7]

  • Equilibration: Equilibrate the packed column by washing with at least two column volumes of the mobile phase.

  • Sample Loading: Dissolve the crude extract in a minimal volume of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions and analyze them for the presence of this compound using an appropriate method (e.g., TLC, analytical HPLC).

  • Pooling: Pool the fractions containing the target compound.

Protocol 3: Semi-preparative Reversed-Phase HPLC
  • Column: A C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is a typical mobile phase system.

  • Gradient Program:

    • 0-5 min: 20% Acetonitrile

    • 5-35 min: 20-80% Acetonitrile (linear gradient)

    • 35-40 min: 80% Acetonitrile

    • 40-45 min: 80-20% Acetonitrile

    • 45-50 min: 20% Acetonitrile

  • Flow Rate: A typical flow rate for a 10 mm ID column is 4-5 mL/min.

  • Injection: Inject the partially purified sample from the Sephadex LH-20 step.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fraction for purity using analytical HPLC.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation_Broth Fermentation Broth Centrifugation1 Centrifugation Fermentation_Broth->Centrifugation1 Cell_Pellet Cell Pellet Centrifugation1->Cell_Pellet Methanol_Extraction Methanol Extraction Cell_Pellet->Methanol_Extraction Centrifugation2 Centrifugation Methanol_Extraction->Centrifugation2 Crude_Extract Crude Extract Centrifugation2->Crude_Extract Sephadex_LH20 Sephadex LH-20 Chromatography Crude_Extract->Sephadex_LH20 Partially_Purified Partially Purified Fraction Sephadex_LH20->Partially_Purified Semi_Prep_HPLC Semi-preparative RP-HPLC Partially_Purified->Semi_Prep_HPLC Pure_Glidobactin_B Pure this compound Semi_Prep_HPLC->Pure_Glidobactin_B Purity_Analysis Purity & Yield Analysis Pure_Glidobactin_B->Purity_Analysis Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Glidobactin_B->Structure_Elucidation

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Low Purity of Final Product Check_Crude Analyze Crude Extract Composition Start->Check_Crude Multiple_Isoforms High Concentration of Isoforms? Check_Crude->Multiple_Isoforms Degradation Evidence of Degradation? Check_Crude->Degradation Optimize_HPLC Optimize HPLC Gradient Multiple_Isoforms->Optimize_HPLC Yes Other_Contaminants Other Contaminants Present? Multiple_Isoforms->Other_Contaminants No Final_Product Improved Purity Optimize_HPLC->Final_Product Optimize_Sephadex Optimize Sephadex LH-20 Step Other_Contaminants->Optimize_Sephadex Optimize_Sephadex->Final_Product Check_Stability Check pH and Temperature Stability Degradation->Check_Stability Yes Degradation->Final_Product No Check_Stability->Final_Product

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Investigating Resistance to Glidobactin B in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating mechanisms of resistance to Glidobactin B in cancer cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound belongs to the syrbactin class of natural products, which are potent proteasome inhibitors. Glidobactins, including Glidobactin A and B, are characterized by a 12-membered macrolactam ring. Their primary mechanism of action involves the covalent and irreversible binding to the catalytic subunits of the 20S proteasome, a key component of the ubiquitin-proteasome system (UPS). This inhibition of proteasome activity disrupts the degradation of cellular proteins, leading to an accumulation of misfolded and regulatory proteins, which in turn induces cell cycle arrest and apoptosis in cancer cells. The chymotrypsin-like (CT-L) activity of the β5 subunit of the proteasome is a primary target.

Q2: What are the potential mechanisms of acquired resistance to this compound in cancer cells?

While specific resistance mechanisms to this compound are not yet extensively documented, they are likely to overlap with those observed for other proteasome inhibitors like bortezomib and carfilzomib. Potential mechanisms include:

  • Alterations in the Proteasome: Mutations in the PSMB5 gene, which encodes the β5 subunit of the proteasome, can alter the drug-binding site and reduce the affinity of this compound.[1][2] Upregulation of proteasome subunit expression can also increase the overall proteasome capacity of the cell, requiring higher drug concentrations for effective inhibition.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can develop resistance by activating signaling pathways that promote survival and counteract the cytotoxic effects of proteasome inhibition. Key pathways implicated include the NF-κB pathway, which regulates the expression of anti-apoptotic genes, and the unfolded protein response (UPR), which helps cells cope with the accumulation of misfolded proteins.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3][4]

  • Metabolic Reprogramming: Resistant cells may adapt their metabolism to better manage the oxidative stress induced by proteasome inhibitors. This can involve increased production of antioxidants like glutathione.

Q3: How can I generate a this compound-resistant cancer cell line?

A common method is through continuous exposure of a parental cancer cell line to incrementally increasing concentrations of this compound over a prolonged period. This process selects for cells that can survive and proliferate in the presence of the drug. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q4: What are the key assays to confirm and characterize this compound resistance?

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To determine the half-maximal inhibitory concentration (IC50) and quantify the fold-resistance compared to the parental cell line.

  • Proteasome Activity Assays: To measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates and determine if resistance is associated with altered proteasome function.

  • Western Blotting: To analyze the expression levels of proteasome subunits (e.g., PSMB5), components of pro-survival signaling pathways (e.g., p-IKBα, CHOP), and drug efflux pumps (e.g., P-gp).

  • Gene Sequencing: To identify potential mutations in the PSMB5 gene.

Troubleshooting Guides

Cell-Based Assays
Problem Possible Cause Suggested Solution
High variability in cell viability assay results. Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Perform a cell count before seeding.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Contamination (e.g., mycoplasma).Regularly test cell cultures for mycoplasma contamination.
IC50 value for this compound is much higher than expected in the parental cell line. Incorrect drug concentration due to degradation or precipitation.Prepare fresh drug dilutions from a stock solution for each experiment. Ensure the solvent concentration is consistent across all wells and does not exceed 0.5%.
Cell line is inherently resistant.Verify the identity of the cell line (e.g., by STR profiling). Consult literature for expected sensitivity of the cell line to other proteasome inhibitors.
Resistant cell line loses its resistance phenotype over time. Lack of continuous selective pressure.Culture the resistant cell line in the continuous presence of the concentration of this compound to which it is resistant.
Clonal selection of sensitive revertants.Re-clone the resistant cell line to ensure a homogenous population.
Biochemical Assays
Problem Possible Cause Suggested Solution
No or low signal in proteasome activity assay. Insufficient proteasome concentration in the lysate.Increase the amount of protein lysate used in the assay. Prepare lysates from a higher cell density.
Inactive proteasome.Prepare fresh cell lysates and keep them on ice. Avoid repeated freeze-thaw cycles. Include a positive control (e.g., purified 20S proteasome or a lysate from a cell line with known high proteasome activity).
Incorrect filter settings on the plate reader.Ensure the excitation and emission wavelengths are appropriate for the fluorophore used in the assay (e.g., AMC).
High background in proteasome activity assay. Non-specific cleavage of the substrate by other proteases.Include a specific proteasome inhibitor (e.g., MG-132) control to determine the proportion of fluorescence due to non-proteasomal activity and subtract this from the total activity.
Contaminated reagents.Use fresh, high-quality reagents and sterile water.
No difference in proteasome subunit expression (e.g., PSMB5) by Western blot between sensitive and resistant cells. Resistance mechanism is not due to altered expression of this subunit.Investigate other potential mechanisms, such as mutations in PSMB5 or activation of signaling pathways.
Poor antibody quality or incorrect blotting conditions.Validate the antibody with a positive control. Optimize antibody concentration and incubation times. Ensure efficient protein transfer.

Data Presentation

Disclaimer: The following tables contain representative data for other proteasome inhibitors (Bortezomib and Carfilzomib) as specific quantitative data for this compound-resistant cell lines is not widely available in the literature. These tables are intended to provide an example of the expected format and magnitude of changes when investigating resistance.

Table 1: Representative IC50 Values for Proteasome Inhibitors in Sensitive and Resistant Multiple Myeloma Cell Lines.

Cell LineDrugIC50 (nM) - SensitiveIC50 (nM) - ResistantFold ResistanceReference
RPMI-8226Bortezomib7.3 ± 2.4231.9 ± 73~31.8
MM1.SBortezomib15.244.5~2.9[2]
MM1.SCarfilzomib8.323.0~2.8[2]
H23Carfilzomib17.61300~74
DLD-1Carfilzomib32.92900~88

Table 2: Representative Proteasome Activity in Sensitive vs. Resistant Multiple Myeloma Cell Lines.

Cell LineConditionChymotrypsin-like Activity (Relative Luminescence Units)Reference
MM1.S ParentalUntreated100%[2]
MM1.S Bortezomib-ResistantUntreated135%[2]
MM1.S Carfilzomib-ResistantUntreated150%[2]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a drug-resistant cell line by continuous exposure to escalating doses of this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Cell culture flasks, plates, and other consumables

  • Hemocytometer or automated cell counter

Methodology:

  • Determine the initial IC50 of this compound: a. Plate the parental cells in a 96-well plate. b. Treat the cells with a range of this compound concentrations for 48-72 hours. c. Perform a cell viability assay (e.g., MTT) to determine the IC50 value.

  • Initiate Drug Selection: a. Seed the parental cells in a T-25 flask at a low density. b. After 24 hours, replace the medium with fresh medium containing this compound at a concentration equal to the IC50 value. c. Culture the cells, changing the medium with fresh drug-containing medium every 3-4 days. d. Monitor the cells for signs of cell death and recovery. A significant portion of the cells are expected to die initially.

  • Dose Escalation: a. Once the cells have recovered and are growing steadily in the presence of the initial this compound concentration (typically 2-3 weeks), passage them and increase the drug concentration by 1.5 to 2-fold. b. Repeat the process of culturing and monitoring until the cells are again growing robustly. c. Continue this stepwise increase in this compound concentration. If widespread cell death occurs at a particular step, reduce the fold-increase in concentration.

  • Characterization and Banking: a. At various stages of resistance development, and once the desired level of resistance is achieved, characterize the cell line by determining the new IC50 for this compound. b. Cryopreserve aliquots of the resistant cell line at each stage. c. Maintain the resistant cell line in a medium containing the highest concentration of this compound it can tolerate to ensure the stability of the resistant phenotype.

Protocol 2: Proteasome Activity Assay

This protocol outlines the measurement of chymotrypsin-like proteasome activity in cell lysates using a fluorogenic substrate.

Materials:

  • Sensitive and resistant cell lines

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • Proteasome activity assay buffer

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Proteasome inhibitor (e.g., MG-132) for control

  • Black 96-well microplate

  • Fluorometric plate reader

Methodology:

  • Prepare Cell Lysates: a. Harvest sensitive and resistant cells and wash with cold PBS. b. Lyse the cells in lysis buffer containing a protease inhibitor cocktail on ice. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.

  • Perform the Assay: a. In a black 96-well plate, add a defined amount of protein lysate (e.g., 20 µg) to each well. b. For each lysate, prepare a control well containing a specific proteasome inhibitor (e.g., MG-132) to measure non-proteasomal activity. c. Add the proteasome activity assay buffer to each well. d. Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to all wells to initiate the reaction. e. Incubate the plate at 37°C, protected from light.

  • Measure Fluorescence: a. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) at several time points or after a fixed incubation period. b. Subtract the fluorescence of the MG-132-treated wells from the corresponding untreated wells to determine the specific proteasome activity. c. Compare the proteasome activity between the sensitive and resistant cell lines.

Mandatory Visualizations

Glidobactin_B_Mechanism_of_Action This compound Mechanism of Action cluster_0 Ubiquitin-Proteasome System (UPS) cluster_1 Cellular Consequences Ubiquitin Ubiquitin Target Protein Target Protein Ubiquitin->Target Protein Ubiquitination Ubiquitinated Protein Ubiquitinated Protein Target Protein->Ubiquitinated Protein 26S Proteasome 26S Proteasome Ubiquitinated Protein->26S Proteasome Recognition & Degradation Degraded Peptides Degraded Peptides 26S Proteasome->Degraded Peptides Accumulation of\nUbiquitinated Proteins Accumulation of Ubiquitinated Proteins 26S Proteasome->Accumulation of\nUbiquitinated Proteins This compound This compound This compound->26S Proteasome Irreversible Inhibition (β5 subunit) ER Stress / UPR ER Stress / UPR Accumulation of\nUbiquitinated Proteins->ER Stress / UPR Apoptosis Apoptosis ER Stress / UPR->Apoptosis

Caption: Mechanism of action of this compound.

Resistance_Mechanisms Potential Mechanisms of Resistance to this compound cluster_resistance Resistance Mechanisms This compound This compound 26S Proteasome 26S Proteasome This compound->26S Proteasome Inhibition Apoptosis Apoptosis 26S Proteasome->Apoptosis PSMB5 Mutation PSMB5 Mutation PSMB5 Mutation->26S Proteasome Decreased Binding Proteasome Upregulation Proteasome Upregulation Proteasome Upregulation->26S Proteasome Increased Capacity Drug Efflux (ABC Transporters) Drug Efflux (ABC Transporters) Drug Efflux (ABC Transporters)->this compound Reduced Intracellular Conc. Pro-survival Signaling (NF-kB, UPR) Pro-survival Signaling (NF-kB, UPR) Pro-survival Signaling (NF-kB, UPR)->Apoptosis Inhibition

Caption: Potential resistance mechanisms to this compound.

Experimental_Workflow Workflow for Investigating this compound Resistance Parental Cell Line Parental Cell Line Generate Resistant Line Generate Resistant Line Parental Cell Line->Generate Resistant Line Continuous this compound Exposure Resistant Cell Line Resistant Cell Line Generate Resistant Line->Resistant Cell Line Confirm Resistance (IC50) Confirm Resistance (IC50) Resistant Cell Line->Confirm Resistance (IC50) Characterize Phenotype Characterize Phenotype Confirm Resistance (IC50)->Characterize Phenotype Proteasome Activity Assay Proteasome Activity Assay Characterize Phenotype->Proteasome Activity Assay Western Blot Western Blot Characterize Phenotype->Western Blot Gene Sequencing (PSMB5) Gene Sequencing (PSMB5) Characterize Phenotype->Gene Sequencing (PSMB5) Identify Mechanism Identify Mechanism Proteasome Activity Assay->Identify Mechanism Western Blot->Identify Mechanism Gene Sequencing (PSMB5)->Identify Mechanism

Caption: Experimental workflow for resistance studies.

References

Technical Support Center: Refining Glidobactin B Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of Glidobactin B extraction protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the extraction and purification of this potent antitumor antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the first crucial step to improve this compound recovery?

A1: The initial and most critical step is to optimize the fermentation conditions to maximize the production of this compound by the producing microorganism, such as Polyangium brachysporum. Enhancing the starting yield will significantly improve the final recovery.

Q2: How can the production of this compound be enhanced during fermentation?

A2: The addition of specific precursors to the fermentation medium has been shown to significantly increase the production of Glidobactins. For instance, supplementing the medium with soybean oil or corn oil, which are rich in unsaturated C18 fatty acids, can lead to an increased production of Glidobactins B and C. Furthermore, the direct addition of linoleate can specifically enhance the biosynthesis of this compound. A 3% addition of an appropriate oil at the beginning of the fermentation process has been found to be optimal for the production of this compound.

Q3: What type of extraction method is typically used for this compound?

A3: this compound, being a lipopeptide, is typically extracted from the fermentation broth using liquid-liquid extraction with organic solvents. This is often followed by further purification steps such as column chromatography.

Q4: Which solvents are recommended for the initial extraction of this compound?

A4: While specific details for this compound are not extensively published, protocols for similar lipopeptides suggest using water-immiscible organic solvents. A common approach involves acidifying the cell-free supernatant to precipitate the lipopeptides, followed by extraction of the precipitate with methanol. Further partitioning can be done with solvents like ethyl acetate.

Q5: What are the key challenges faced during the extraction of this compound?

A5: A primary challenge is the formation of stable emulsions during liquid-liquid extraction, which can lead to poor phase separation and loss of product. Other challenges include potential degradation of the compound and co-extraction of impurities that can complicate downstream purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Problem Potential Cause Troubleshooting Steps
Low this compound Yield Inefficient fermentation.Optimize fermentation medium by adding precursors like soybean oil, corn oil, or linoleate to boost production.
Incomplete extraction from the broth.Ensure proper mixing and sufficient contact time between the aqueous and organic phases during liquid-liquid extraction. Consider performing multiple extractions.
Emulsion Formation during Extraction Presence of surfactants and other biomolecules in the fermentation broth.[1]- Gentle Mixing: Avoid vigorous shaking; instead, gently invert the separation funnel. - Salting Out: Add saturated sodium chloride (brine) solution to the mixture to increase the ionic strength of the aqueous phase and promote phase separation. - Centrifugation: Centrifuge the emulsion at a moderate speed to break the emulsion and separate the layers. - Filtration: Filter the emulsion through a pad of Celite or glass wool to remove particulate matter that may be stabilizing the emulsion.[2] - Solvent Addition: Add a small amount of a different organic solvent, such as chloroform or dichloromethane, which may help to break the emulsion.[3]
Poor Purity of Crude Extract Co-extraction of other lipids and cellular components.- Acid Precipitation: Before solvent extraction, adjust the pH of the cell-free supernatant to approximately 2.0 with HCl and allow it to stand overnight at 4°C. This will precipitate the lipopeptides, which can then be collected by centrifugation and extracted with methanol. This step helps to remove many water-soluble impurities.[4] - Chromatographic Purification: Employ column chromatography (e.g., Sephadex LH-20, silica gel) or semi-preparative HPLC for further purification of the crude extract.[5]
Degradation of this compound Exposure to harsh pH or high temperatures.- Control pH: Avoid extreme pH conditions for prolonged periods. - Temperature Control: Perform extractions at room temperature or below. If using a rotary evaporator to remove solvent, use a water bath with controlled temperature.

Experimental Protocols

Protocol 1: Enhanced Production of this compound in Fermentation

This protocol is based on methodologies known to increase the yield of minor Glidobactin components.

Materials:

  • Polyangium brachysporum culture

  • Fermentation medium

  • Soybean oil or linoleic acid

Procedure:

  • Prepare the fermentation medium for Polyangium brachysporum.

  • Inoculate the medium with a starter culture.

  • At the beginning of the fermentation, add 3% (v/v) of soybean oil or an optimized concentration of linoleic acid to the culture.

  • Incubate the culture under optimal growth conditions (temperature, aeration, and agitation).

  • Monitor the production of this compound over time using analytical techniques such as HPLC.

Protocol 2: General Protocol for Lipopeptide Extraction and Purification

This protocol provides a general framework that can be adapted for this compound extraction, based on methods used for similar lipopeptides.[4]

Materials:

  • Fermentation broth containing this compound

  • 6 M Hydrochloric acid (HCl)

  • Methanol

  • Ethyl Acetate

  • Sodium Sulfate (anhydrous)

  • Sephadex LH-20 or Silica Gel

  • HPLC system with a C18 column

Procedure:

  • Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C to pellet the cells. Collect the supernatant.

  • Acid Precipitation: Adjust the pH of the cell-free supernatant to 2.0 with 6 M HCl. Let it stand overnight at 4°C to allow the lipopeptides to precipitate.

  • Collection of Precipitate: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes at 4°C to collect the crude lipopeptide precipitate.

  • Methanol Extraction: Discard the supernatant and extract the precipitate with methanol. Vortex or sonicate to ensure thorough mixing. Centrifuge to pellet any insoluble material and collect the methanol extract. Repeat this step for exhaustive extraction.

  • Solvent Partitioning:

    • Pool the methanol extracts and concentrate under reduced pressure using a rotary evaporator.

    • Resuspend the residue in water and perform liquid-liquid extraction with an equal volume of ethyl acetate.

    • Separate the organic (ethyl acetate) layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Pool the ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude this compound extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Apply the dissolved extract to a Sephadex LH-20 or silica gel column and elute with an appropriate solvent system to separate the different Glidobactin analogs.

    • For final purification, use semi-preparative reverse-phase HPLC with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile-water).

Visualizations

Glidobactin Biosynthesis Workflow

Glidobactin_Biosynthesis_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation_Broth P. brachysporum Culture Precursor_Addition Addition of Precursors (e.g., Linoleic Acid) Centrifugation1 Centrifugation (Cell Removal) Precursor_Addition->Centrifugation1 Incubation Acid_Precipitation Acid Precipitation (pH 2.0) Centrifugation1->Acid_Precipitation Supernatant Centrifugation2 Centrifugation (Collect Precipitate) Acid_Precipitation->Centrifugation2 Methanol_Extraction Methanol Extraction Centrifugation2->Methanol_Extraction Precipitate Solvent_Partitioning Liquid-Liquid Extraction (Ethyl Acetate/Water) Methanol_Extraction->Solvent_Partitioning Crude_Extract Crude this compound Solvent_Partitioning->Crude_Extract Column_Chromatography Column Chromatography (Sephadex/Silica) Crude_Extract->Column_Chromatography HPLC Semi-preparative HPLC Column_Chromatography->HPLC Pure_GlidobactinB Pure this compound HPLC->Pure_GlidobactinB

Caption: Workflow for this compound production and purification.

Logical Relationship of Troubleshooting Emulsion Formation

Emulsion_Troubleshooting cluster_solutions Troubleshooting Methods Emulsion Emulsion Formation Cause Cause: High concentration of surfactant-like biomolecules Emulsion->Cause Solution Solutions Emulsion->Solution Gentle_Mixing Gentle Mixing Solution->Gentle_Mixing Salting_Out Salting Out (Add Brine) Solution->Salting_Out Centrifugation Centrifugation Solution->Centrifugation Filtration Filtration (Celite/Glass Wool) Solution->Filtration

Caption: Troubleshooting logic for emulsion formation.

Simplified Glidobactin Biosynthetic Gene Cluster Regulation

Glb_Regulation cluster_regulation Regulatory Control cluster_biosynthesis Biosynthesis Environmental_Signals Environmental Signals (e.g., Nutrient Limitation) Global_Regulators Global Regulatory Proteins Environmental_Signals->Global_Regulators activate Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., GlbA) Global_Regulators->Pathway_Specific_Regulator activate Glb_Gene_Cluster glb Gene Cluster (glbB-H) Pathway_Specific_Regulator->Glb_Gene_Cluster induces transcription Glidobactin_B This compound Production Glb_Gene_Cluster->Glidobactin_B synthesizes

Caption: Regulation of Glidobactin biosynthesis gene cluster.

References

Enhancing the potency of Glidobactin B through medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for medicinal chemistry investigations into Glidobactin B. This resource is designed for researchers, scientists, and drug development professionals actively working on the synthesis, modification, and biological evaluation of this compound and its analogs. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent proteasome inhibitor.[1] Its primary mechanism involves the covalent and irreversible binding to the hydroxyl group of the active site threonine residue within the chymotrypsin-like (ChTL) β5 subunit of the 20S proteasome.[1][2] This action is facilitated by a Michael-type 1,4-addition reaction from the α,β-unsaturated carbonyl group located in its 12-membered macrolactam ring.[1] While its strongest activity is against the β5 subunit, it has also been shown to inhibit the trypsin-like (TL) β2 subunit to a lesser extent.[2]

Q2: What are the key structural features of this compound critical for its bioactivity?

A2: The bioactivity of this compound is highly dependent on several structural features. The most critical is the intact 12-membered macrolactam ring containing the reactive α,β-unsaturated carbonyl moiety, which is essential for covalent binding to the proteasome.[1][3] The aliphatic fatty acid tail also plays a crucial role in determining potency.[2][3] Variations in the length and degree of unsaturation of this tail can significantly impact the inhibitory activity.[2][4]

Q3: What are the main challenges in the total synthesis of this compound and its analogs?

A3: The total synthesis of glidobactins is complex. Key challenges include the construction of the 12-membered cyclic diamide ring and the inherent tendency of the erythro-4-hydroxy-L-lysine residue to undergo undesirable lactonization.[5] Achieving a good yield in the ring-closure reaction has historically been a significant hurdle.[5]

Q4: Which modifications to the aliphatic tail have been shown to enhance potency?

A4: Structure-activity relationship (SAR) studies indicate that the nature of the aliphatic tail is vital for high inhibitory potency.[3] For instance, cepafungin I, which differs from glidobactin A in its aliphatic tail, shows a lower IC50 value, suggesting that terminal methyl branching can increase potency.[1][3] Generally, modifications to the length and saturation of the fatty acid chain are key areas of exploration for enhancing bioactivity.[2][3]

Q5: Are there any known issues with the stability of this compound during experiments?

A5: While specific stability data is not extensively detailed in the provided results, the reactive α,β-unsaturated carbonyl group, which is key to its mechanism, can be susceptible to degradation or non-specific reactions under certain conditions. Care should be taken with pH and the presence of nucleophiles in experimental buffers. The open-ring derivatives of related compounds, such as luminmycin B, lack cytotoxic activity, highlighting the importance of maintaining the integrity of the macrolactam ring.[1][3]

Troubleshooting Guides

Problem 1: Low Yield or Failure in the Synthesis of the Macrolactam Core

  • Possible Cause 1: Inefficient macrocyclization reaction.

    • Solution: Employ high-dilution conditions during the ring-closure step to minimize intermolecular side reactions. Experiment with different activating agents for the cyclization precursor, such as using pentafluorophenyl esters, which have been successfully used, albeit with moderate yields.[5]

  • Possible Cause 2: Undesired side reactions, such as lactonization of the hydroxylysine residue.

    • Solution: Ensure that appropriate protecting groups are used for the hydroxyl and amino functionalities of the hydroxylysine precursor. The choice of protecting group strategy is critical and should be carefully planned to be orthogonal to the conditions required for cyclization and final deprotection.[5]

Problem 2: Inconsistent or Low Bioactivity of Synthesized Analogs

  • Possible Cause 1: Degradation of the compound.

    • Solution: Verify the structural integrity and purity of your final compound using HPLC and mass spectrometry.[2] The α,β-unsaturated carbonyl system is crucial for activity; ensure it has not been compromised.[1] Store compounds in appropriate solvents at low temperatures (e.g., -20°C or -80°C) to prevent degradation.

  • Possible Cause 2: The specific structural modification is detrimental to activity.

    • Solution: Refer to SAR data (see Table 1). Modifications that disrupt the 12-membered ring or significantly alter the optimal length and branching of the fatty acid tail can lead to a loss of potency.[3] For example, open-ring derivatives are known to be inactive.[3]

  • Possible Cause 3: Issues with the biological assay.

    • Solution: Ensure the proteasome inhibition assay is properly validated with a known control inhibitor (e.g., bortezomib or glidobactin A). Verify the activity of the proteasome enzyme lot being used. Follow a standardized protocol, such as the one detailed below.

Problem 3: Difficulty in Purifying Synthetic Analogs

  • Possible Cause 1: Poor separation of closely related isomers or byproducts.

    • Solution: Utilize high-performance liquid chromatography (HPLC) with a high-resolution column (e.g., C18 reverse-phase). Experiment with different solvent gradients (e.g., water/acetonitrile or water/methanol with 0.1% TFA or formic acid) to optimize separation.

  • Possible Cause 2: Compound insolubility.

    • Solution: The lipophilic fatty acid tail can cause solubility issues. Test a range of solvents for extraction and purification. It may be necessary to use solvents like DMSO for initial solubilization for biological testing, but be mindful of solvent effects on the assay.

Quantitative Data Summary

The following table summarizes the inhibitory potency (IC50) of Glidobactin A and related analogs against the chymotrypsin-like (ChTL) activity of the yeast 20S proteasome.

CompoundKey Structural FeatureIC50 (nM)Reference
Glidobactin A (1) (E,E)-dodecadienoyl tail19[3]
Cepafungin I (2) 10-methyldodecanoyl tail4[3]
Analog 3 Cinnamic acid tail27[3]
Analog 4 Cinnamalacetic acid tail73[3]
Analog 5 Phenylacetic acid tail107[3]

This data highlights the significant impact of the aliphatic/aromatic tail on inhibitory potency.

Experimental Protocols

Protocol 1: 20S Proteasome Chymotrypsin-Like (ChTL) Activity Assay

This protocol is for determining the IC50 value of a this compound analog.

  • Materials:

    • Purified 20S human or yeast proteasome.

    • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA.

    • Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin).

    • Test compound (this compound analog) dissolved in DMSO.

    • Positive Control: Bortezomib or Glidobactin A.

    • 96-well black, flat-bottom microplate.

    • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm).

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO. A typical starting concentration might be 1 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 10 pM).

    • In the 96-well plate, add 2 µL of the diluted compound or DMSO (for the vehicle control) to each well.

    • Add 98 µL of Assay Buffer containing the 20S proteasome (final concentration ~0.5 nM) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.

    • Initiate the reaction by adding 100 µL of Assay Buffer containing the Suc-LLVY-AMC substrate (final concentration ~10 µM).

    • Immediately place the plate in the pre-warmed (37°C) plate reader.

    • Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Mandatory Visualizations

Glidobactin_Mechanism_of_Action cluster_proteasome GlidobactinB This compound (Inactive Conformation) TransitionState Michael Addition Transition State GlidobactinB->TransitionState Enters Active Site Proteasome 20S Proteasome (β5 Subunit) ActiveSite Active Site Threonine (N-terminal Thr1-OH) ActiveSite->TransitionState Nucleophilic Attack InactiveComplex Covalently Inhibited Proteasome Complex TransitionState->InactiveComplex Forms Covalent Bond ProteinDegradation Protein Degradation Blocked InactiveComplex->ProteinDegradation Prevents Substrate Processing Medicinal_Chemistry_Workflow start Lead Compound (this compound) sar Analyze Structure-Activity Relationship (SAR) start->sar design Design Analogs (e.g., Modify Fatty Acid Tail) sar->design synthesis Chemical Synthesis & Purification (HPLC) design->synthesis confirm Structure Confirmation (MS, NMR) synthesis->confirm bioassay Biological Evaluation (Proteasome Inhibition Assay) confirm->bioassay data_analysis Data Analysis (Calculate IC50) bioassay->data_analysis decision Potency Improved? data_analysis->decision decision->design No, Redesign end Optimized Lead decision->end Yes Troubleshooting_Bioactivity start Low/No Bioactivity Observed q1 Is the positive control working? start->q1 a1_no Troubleshoot Assay: - Check enzyme activity - Verify substrate integrity - Confirm reader settings q1->a1_no No q2 Confirm Compound Purity & Identity q1->q2 Yes a2_no Re-purify (HPLC) or Re-synthesize Compound. Verify with MS/NMR. q2->a2_no No q3 Is the Macrolactam Ring Intact? q2->q3 Yes a3_no Mass Spec should show expected mass. Open-ring derivatives are inactive. q3->a3_no No conclusion Conclusion: The modification is likely detrimental to activity. q3->conclusion Yes

References

How to resolve ambiguous peaks in NMR spectra of Glidobactin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR analysis of Glidobactin B and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their NMR experiments, with a focus on ambiguous peak assignments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for ambiguous peaks in the NMR spectra of this compound?

A1: Ambiguous peaks in the NMR spectra of this compound, a cyclic peptide natural product, typically arise from several factors:

  • Severe Peak Overlap: The ¹H NMR spectrum, particularly in the aliphatic and amide regions, can be crowded due to the number of similar proton environments.

  • Conformational Isomerism: Like many cyclic peptides, this compound can exist as a mixture of slowly interconverting conformers in solution. This can lead to the appearance of multiple sets of peaks for a single nucleus, broadening of signals, or complex multiplets that are difficult to interpret.

  • Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts of protons and carbons, potentially causing accidental overlap of signals that might be resolved in a different solvent.

  • pH Sensitivity: The chemical shifts of amide protons and carbons in proximity to ionizable groups can be pH-dependent. Variations in sample pH can lead to shifts in peak positions, making comparisons between spectra difficult.

Q2: Which NMR experiments are essential for the structural elucidation of this compound?

A2: A standard set of 1D and 2D NMR experiments is crucial for the complete assignment of ¹H and ¹³C signals and the subsequent structure elucidation of this compound.[1] These include:

  • 1D ¹H NMR: Provides the initial overview of proton signals.

  • 1D ¹³C NMR: Shows the signals for all carbon atoms.

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). This is fundamental for tracing out spin systems within individual amino acid residues.

  • 2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is extremely useful for identifying complete amino acid spin systems from a single cross-peak.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached ¹H-¹³C pairs, providing the carbon chemical shift for each protonated carbon.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH), which is critical for connecting different amino acid residues and identifying quaternary carbons.

Troubleshooting Guide for Ambiguous Peaks

Issue 1: Overlapping ¹H NMR Signals in the Aliphatic or Amide Region

Symptoms:

  • Broad, unresolved multiplets in the ¹H NMR spectrum.

  • Difficulty in determining coupling constants and multiplicities.

  • Ambiguous cross-peaks in 2D COSY and TOCSY spectra.

Troubleshooting Steps:

  • Change the NMR Solvent: Altering the solvent can induce differential changes in chemical shifts, potentially resolving overlapping signals. For example, switching from CDCl₃ to a more aromatic solvent like benzene-d₆ or a hydrogen-bonding solvent like methanol-d₄ can be effective.

  • Acquire Spectra at a Higher Magnetic Field: A spectrometer with a higher field strength will increase the chemical shift dispersion, often leading to better resolution of overlapping signals.

  • Utilize 2D NMR Techniques:

    • HSQC: By spreading the proton signals over the carbon dimension, HSQC can resolve overlapping proton signals that are attached to different carbon atoms.

    • TOCSY: Even with overlap, a TOCSY experiment with a long mixing time can help identify all protons belonging to a particular spin system from a single, well-resolved cross-peak.

  • Selective 1D Experiments: If a specific multiplet is of interest, selective 1D TOCSY or NOESY experiments can be used to irradiate a specific proton and observe correlations to its coupled partners, providing cleaner subspectra.

Issue 2: Observation of More Peaks Than Expected, Suggesting Conformational Isomers

Symptoms:

  • Multiple sets of signals for some or all residues.

  • Broad exchange peaks in the ¹H or ¹³C NMR spectra.

  • Inconsistent integrations for different protons within the same molecule.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help distinguish between conformational isomers and impurities.

    • If the multiple sets of peaks coalesce into a single set at higher temperatures, it is indicative of conformational exchange that is fast on the NMR timescale at that temperature.

    • If the peak ratios remain constant with temperature changes, the sample may contain stable isomers or impurities.

  • 2D EXSY (Exchange Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments can detect chemical exchange between conformers. The presence of cross-peaks between the different sets of signals confirms that they are from species that are interconverting.

  • Change Solvent Polarity: The equilibrium between different conformers can sometimes be shifted by changing the solvent, potentially simplifying the spectrum by favoring one conformer.

Experimental Protocols

Protocol 1: Standard 2D NMR Data Acquisition for this compound

  • Sample Preparation: Dissolve ~5-10 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to check sample concentration and purity.

  • COSY: Acquire a gradient-enhanced (gCOSY) or DQF-COSY spectrum.

  • TOCSY: Acquire a TOCSY spectrum with a mixing time of 80-100 ms to ensure magnetization transfer throughout the spin systems.

  • HSQC: Acquire a gradient-enhanced, sensitivity-improved HSQC spectrum.

  • HMBC: Acquire a gradient-enhanced HMBC spectrum optimized for a long-range coupling constant of 8 Hz.

Protocol 2: Variable Temperature (VT) NMR for Conformational Analysis

  • Initial Spectrum: Acquire a standard ¹H spectrum at room temperature (e.g., 298 K).

  • Incremental Heating: Increase the temperature in increments of 10-15 K (e.g., to 308 K, 318 K, 328 K) and acquire a ¹H spectrum at each temperature after allowing the sample to equilibrate for 5-10 minutes.

  • Data Analysis: Observe changes in chemical shifts, line widths, and the potential coalescence of peaks to determine the nature of any conformational exchange.

Data Presentation

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Key Residue in this compound with Ambiguous Assignments

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY Correlations (¹H)HMBC Correlations (¹³C)Notes on Ambiguity
Residue X
NH8.15 (d, J=7.5 Hz)-Cβ, Cγ, C=O
4.50 (m)55.2NH, HβCβ, Cγ, C=OOverlaps with Hα of Residue Y
1.95 (m), 2.10 (m)30.8Hα, HγCα, Cγ, CδSignificant overlap in this region
1.70 (m)28.5Hβ, HδCβ, Cδ
3.25 (t, J=6.8 Hz)42.1Cβ, Cγ

Visualizations

Experimental Workflow for Resolving Overlapping Signals

workflow_overlap start Ambiguous Peak (Overlap) solvent Change NMR Solvent (e.g., Benzene-d6) start->solvent Try First higher_field Acquire Spectrum at Higher Field Strength start->higher_field If Available hs_qc Run 2D HSQC Experiment solvent->hs_qc higher_field->hs_qc toc_sy Run 2D TOCSY Experiment hs_qc->toc_sy For Spin Systems resolved Peak Resolved hs_qc->resolved toc_sy->resolved workflow_conformers start Multiple Sets of Peaks Observed vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr exsy Run 2D EXSY/ROESY Experiment start->exsy coalesce Peaks Coalesce? vt_nmr->coalesce cross_peaks Exchange Cross-Peaks Observed? exsy->cross_peaks conformers Confirmed Conformational Isomers coalesce->conformers Yes impurities Likely Impurities or Stable Isomers coalesce->impurities No cross_peaks->conformers Yes cross_peaks->impurities No

References

Validation & Comparative

Unraveling the Potency of Glidobactins: A Comparative Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Glidobactin A, B, and C reveals that subtle variations in their fatty acid side chains significantly influence their potent anticancer and proteasome-inhibiting activities. This guide provides a comparative overview of their structure-activity relationships, supported by available experimental data, for researchers and professionals in drug development.

The Glidobactins, a family of cyclic peptide natural products, have garnered significant attention in the scientific community for their notable antitumor properties.[1] This guide delves into the structure-activity relationship (SAR) of three key members: Glidobactin A, B, and C. All three share a common cyclic tripeptide core but differ in the structure of their α,β,γ,δ-unsaturated fatty acid side chains. This variation is the primary determinant of their biological potency.

Comparative Biological Activity

Glidobactins exert their cytotoxic effects primarily through the irreversible inhibition of the proteasome, a key cellular machinery for protein degradation. The α,β-unsaturated carbonyl group within their structure is crucial for this activity, as it forms a covalent bond with the active site threonine residues of the proteasome.[2][3]

Proteasome Inhibition

Quantitative data reveals that Glidobactin A and C are potent inhibitors of various proteasome subunits. While directly comparable data for Glidobactin B is limited in recent literature, the available information for A and C highlights the impact of the fatty acid tail on inhibitory activity.

A study by Pawar et al. (2020) provided a detailed comparison of the inhibitory concentrations (IC50) of Glidobactin A and C against different subunits of the mouse and human proteasome. The results, summarized in the table below, demonstrate that both compounds exhibit potent inhibition, particularly against the β5 (chymotrypsin-like) and β2 (trypsin-like) subunits, with IC50 values in the low nanomolar range.

CompoundProteasome SubunitMouse IC50 (nM)Human IC50 (nM)
Glidobactin A β5 (Chymotrypsin-like)4.13.5
β2 (Trypsin-like)1815
β1 (Caspase-like)>1000>1000
Glidobactin C β5 (Chymotrypsin-like)2.92.1
β2 (Trypsin-like)129.8
β1 (Caspase-like)>1000>1000

Data sourced from Pawar et al., 2020.

Another study reported the IC50 value for Glidobactin A against the chymotrypsin-like (ChTL) activity of the yeast proteasome to be 19 nM.[2]

Cytotoxicity against Cancer Cell Lines

Structure-Activity Relationship

The key structural difference among Glidobactin A, B, and C lies in their N-acyl side chains. These fatty acid moieties play a crucial role in modulating the potency of proteasome inhibition.

  • Glidobactin A possesses a (2E,4E)-dodecadienoic acid side chain.

  • This compound features a (2E,4E)-tridecadienoic acid side chain.

  • Glidobactin C is characterized by a (2E,4E)-10-methyldodecadienoic acid side chain.

The following diagram illustrates the structural relationship between the Glidobactin core and the varying fatty acid side chains of Glidobactins A, B, and C, and their established role in proteasome inhibition.

SAR_Glidobactins cluster_structure Chemical Structures cluster_activity Biological Activity Core Glidobactin Core (Cyclic Tripeptide) Glidobactin_A Glidobactin A (C12 Fatty Acid) Core->Glidobactin_A + (2E,4E)-dodecadienoic acid Glidobactin_B This compound (C13 Fatty Acid) Core->Glidobactin_B + (2E,4E)-tridecadienoic acid Glidobactin_C Glidobactin C (Branched C12 Fatty Acid) Core->Glidobactin_C + (2E,4E)-10-methyldodecadienoic acid Proteasome_Inhibition Proteasome Inhibition (β5 and β2 subunits) Glidobactin_A->Proteasome_Inhibition Glidobactin_B->Proteasome_Inhibition Glidobactin_C->Proteasome_Inhibition

Caption: Structural variations in the fatty acid side chains of Glidobactins A, B, and C and their role in proteasome inhibition.

Experimental Protocols

The following are representative protocols for the key assays used to evaluate the biological activity of Glidobactins.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., P388 leukemia cells) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Glidobactin A, B, and C in culture medium. Add the compounds to the designated wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Proteasome Inhibition Assay

This assay measures the activity of the different catalytic subunits of the 20S proteasome.

  • Proteasome Preparation: Use purified 20S proteasome from a relevant source (e.g., human erythrocytes, yeast, or specific cell lines).

  • Inhibitor Incubation: Pre-incubate the purified proteasome with various concentrations of Glidobactin A, B, or C for a defined period (e.g., 15-30 minutes) at 37°C in an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Substrate Addition: Add a fluorogenic peptide substrate specific for the proteasome subunit of interest. For example:

    • β5 (Chymotrypsin-like): Suc-LLVY-AMC

    • β2 (Trypsin-like): Boc-LRR-AMC

    • β1 (Caspase-like): Z-LLE-AMC

  • Kinetic Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC).

  • Data Analysis: Determine the rate of substrate cleavage from the linear phase of the fluorescence curve. Calculate the percentage of proteasome inhibition for each Glidobactin concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

This comparative guide underscores the potential of the Glidobactin family as potent anticancer agents. The subtle modifications in their fatty acid side chains provide a valuable platform for the rational design of novel and more effective proteasome inhibitors for therapeutic applications. Further studies directly comparing the activity of all three major Glidobactins are warranted to fully elucidate their relative potencies and therapeutic potential.

References

Glidobactin B in Bortezomib-Resistant Multiple Myeloma: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to the proteasome inhibitor bortezomib represents a significant clinical challenge in the management of multiple myeloma. This guide provides a comparative overview of the efficacy of glidobactin B and its analogs against bortezomib-resistant multiple myeloma cells, alongside alternative therapeutic agents. The information is supported by experimental data from preclinical studies to aid in research and development efforts.

Executive Summary

Glidobactins are a class of natural product proteasome inhibitors that have demonstrated potent anti-cancer activity. While specific data for this compound in bortezomib-resistant multiple myeloma is limited in the available literature, studies on the closely related analog TIR-199, a member of the syrbactin class of irreversible proteasome inhibitors, show significant promise in overcoming bortezomib resistance. This guide compares the efficacy of TIR-199 and other next-generation proteasome inhibitors, such as carfilzomib, in bortezomib-resistant cell line models.

Quantitative Data Comparison

The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for various proteasome inhibitors in bortezomib-sensitive and -resistant multiple myeloma cell lines. Lower values indicate greater potency.

Table 1: Comparative Efficacy (EC50, nM) of Proteasome Inhibitors in Bortezomib-Sensitive (MM.1S) and -Resistant (MM.1S BzR) Multiple Myeloma Cell Lines

CompoundMM.1S (Bortezomib-Sensitive)MM.1S BzR (Bortezomib-Resistant)Resistance Index (RI)
TIR-199 48.1 ± 8.780.5 ± 5.81.7
Bortezomib 3.5 ± 0.515.8 ± 1.54.5
Carfilzomib 5.2 ± 0.712.5 ± 1.12.4
Ixazomib 25.5 ± 0.9449 ± 2317.6

Data sourced from a study on the syrbactin proteasome inhibitor TIR-199.[1] A low resistance index (RI) suggests that the compound is effective against both sensitive and resistant cells. TIR-199 displays the lowest RI, indicating its potential to overcome bortezomib resistance effectively.

Table 2: Comparative Efficacy (IC50, nM) of Bortezomib and Carfilzomib in Bortezomib-Sensitive (MM1S WT) and -Resistant (MM1S/R BTZ) Multiple Myeloma Cell Lines

CompoundMM1S WT (Bortezomib-Sensitive)MM1S/R BTZ (Bortezomib-Resistant)Resistance Factor
Bortezomib 15.244.52.93
Carfilzomib 8.343.55.24

Data sourced from a study on bortezomib- and carfilzomib-resistant myeloma cells.[2][3][4] This data indicates that while the bortezomib-resistant cell line shows a significant increase in resistance to bortezomib, it also exhibits cross-resistance to carfilzomib.

Signaling Pathways and Mechanisms of Action

Proteasome inhibitors, including the glidobactin class, exert their anti-myeloma effects primarily by inducing apoptosis through the inhibition of the 26S proteasome. This leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress and triggering the unfolded protein response (UPR). Ultimately, this cascade of events activates apoptotic signaling pathways.

G cluster_0 This compound / TIR-199 cluster_1 Cellular Processes cluster_2 Apoptotic Cascade This compound This compound / TIR-199 Proteasome 26S Proteasome This compound->Proteasome Inhibition Ub-Proteins Accumulation of Ubiquitinated Proteins ER_Stress Endoplasmic Reticulum Stress Ub-Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Caspase_Activation Caspase Activation (e.g., Caspase-3) UPR->Caspase_Activation PARP_Cleavage PARP-1 Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Mechanism of Action of this compound/TIR-199.

Experimental Workflows

The following diagrams illustrate the typical workflows for the key experimental assays used to evaluate the efficacy of anti-myeloma agents.

G cluster_0 Cell Viability Assay (MTT) A Seed Myeloma Cells B Treat with Proteasome Inhibitors A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Workflow for MTT Cell Viability Assay.

G cluster_1 Proteasome Activity Assay G Prepare Cell Lysates H Treat with Proteasome Inhibitors G->H I Add Fluorogenic Substrate H->I J Incubate I->J K Measure Fluorescence J->K

Workflow for Proteasome Activity Assay.

G cluster_2 Western Blot for Apoptosis Markers L Prepare Protein Lysates M SDS-PAGE L->M N Protein Transfer to Membrane M->N O Antibody Incubation (e.g., anti-Caspase-3, anti-PARP) N->O P Detection O->P

Workflow for Western Blot Analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S, MM.1S BzR) in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds (e.g., this compound, TIR-199, bortezomib, carfilzomib) or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 values using non-linear regression analysis.

Proteasome Activity Assay
  • Cell Lysis: Harvest myeloma cells and lyse them in a suitable lysis buffer containing protease inhibitors (except for proteasome inhibitors).

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Assay Reaction: In a 96-well black plate, add 20-50 µg of protein lysate to each well. Add assay buffer to a final volume of 100 µL.

  • Inhibitor Treatment: Add the test compounds at various concentrations to the respective wells.

  • Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 60 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage and determine the Ki50 values for each compound.[5][6][7]

Western Blot for Apoptosis Markers
  • Cell Treatment and Lysis: Treat myeloma cells with the test compounds for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[8][9]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometric analysis can be performed to quantify the relative protein expression levels.

Conclusion

The available preclinical data suggests that glidobactin analogs, such as TIR-199, are potent inducers of cell death in bortezomib-resistant multiple myeloma cells, demonstrating a low resistance index compared to other FDA-approved proteasome inhibitors. This indicates their potential as a therapeutic strategy to overcome bortezomib resistance. Further investigation specifically into the efficacy and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential in this setting. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.

References

In Vivo Efficacy of Glidobactin B and Other Natural Product Proteasome Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Glidobactin B and other natural product proteasome inhibitors. The information is intended to assist researchers and professionals in drug development in understanding the therapeutic potential of these compounds.

Introduction to Natural Product Proteasome Inhibitors

The proteasome is a critical cellular complex responsible for protein degradation, playing a vital role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. Its inhibition has emerged as a powerful strategy in cancer therapy. Natural products have proven to be a rich source of novel proteasome inhibitors with diverse chemical structures and mechanisms of action. Among these, the glidobactins, syringolins, and cepafungins have garnered significant attention for their potent anti-tumor activities.

This compound, a cyclic peptide produced by the gliding bacterium Polyangium brachysporum, was identified as an antitumor antibiotic that prolongs the life span of mice inoculated with P388 leukemia cells[1]. Like other members of its class, this compound exerts its cytotoxic effects through the inhibition of the proteasome. This guide compares the available in vivo efficacy data for this compound with that of other prominent natural product proteasome inhibitors, namely a synthetic analog of Syringolin A (TIR-199) and Cepafungin I.

Data Presentation: In Vivo Efficacy Comparison

A direct quantitative comparison of the in vivo efficacy of this compound is challenging due to the limited publicly available data from the original studies. The initial report on this compound notes its life-prolonging effect in a P388 leukemia mouse model, but specific details on dosage and the extent of this effect are not readily accessible[1]. However, more recent studies on other natural product inhibitors provide more detailed in vivo data, which are summarized below.

Natural Product InhibitorCancer ModelAnimal ModelDosing RegimenKey In Vivo Efficacy ResultsReference
This compound P388 LeukemiaMiceData not publicly availableProlonged the life span of tumor-bearing mice.--INVALID-LINK--
TIR-199 (Syringolin A analog) Multiple MyelomaNSG-SCID Mice (xenograft)Initial dose: 25 mg/kg, followed by 12.5 mg/kg, administered intraperitoneally twice a week.Suppressed tumor growth and delayed myeloma-mediated bone degeneration.--INVALID-LINK--
Cepafungin I Multiple Myeloma-In vivo mouse studies are ongoing.A potent analog, phenyl cepafungin (50), exhibits in vitro cytotoxicity comparable to the FDA-approved proteasome inhibitor bortezomib.--INVALID-LINK--

Experimental Protocols

The following is a generalized protocol for assessing the in vivo efficacy of natural product proteasome inhibitors based on methodologies reported for TIR-199[2].

1. Cell Lines and Culture:

  • Human multiple myeloma (MM) cell lines (e.g., ARD) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin, and streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Immunocompromised mice, such as NOD-scid gamma (NSG) mice, are used to prevent rejection of human tumor xenografts.

  • Mice are housed in a pathogen-free environment and handled in accordance with institutional animal care and use committee guidelines.

3. Tumor Xenograft Implantation:

  • Cultured MM cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).

  • A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring and Treatment:

  • Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Once tumors reach a predetermined size (e.g., 200 mm^3), mice are randomized into treatment and control groups.

  • The test compound (e.g., TIR-199) is formulated in a suitable vehicle (e.g., 33% ethanol, 33% PEG-300, 33% PBS) and administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives the vehicle only.

5. Efficacy Evaluation:

  • Tumor volumes and body weights are measured throughout the study.

  • The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival analysis and assessment of metastasis.

  • At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualization

Signaling Pathway of Proteasome Inhibition

Proteasome_Inhibition_Pathway cluster_0 Ubiquitin-Proteasome System cluster_1 Effect of Natural Product Inhibitors Ubiquitinated_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ubiquitinated_Protein->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides Inhibition Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Accumulation Accumulation of Ubiquitinated Proteins Amino_Acids Amino Acids Peptides->Amino_Acids Natural_Product_Inhibitor This compound / Syringolin / Cepafungin Natural_Product_Inhibitor->Proteasome Binds to catalytic subunits

Caption: Signaling pathway of proteasome inhibition by natural products.

Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Workflow Start Start: In Vivo Study Cell_Culture 1. Cancer Cell Culture Start->Cell_Culture Xenograft 2. Tumor Xenograft Implantation in Mice Cell_Culture->Xenograft Tumor_Growth 3. Monitor Tumor Growth Xenograft->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Treatment 5. Administer Treatment (Inhibitor vs. Vehicle) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Data Analysis: Tumor Growth Inhibition, Survival Endpoint->Analysis

References

Unveiling the Molecular Embrace: A Comparative Guide to Glidobactin B's Binding Interaction with the Proteasome's β5 Subunit

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Glidobactin B's binding to the β5 subunit of the proteasome against other prominent proteasome inhibitors. This document delves into the experimental data confirming this interaction and offers detailed protocols for key validation techniques.

This compound, a member of the glidobactin family of natural products, has emerged as a potent inhibitor of the proteasome, a critical cellular machinery for protein degradation and a validated target in cancer therapy. Understanding the precise binding mechanism of this compound is paramount for the rational design of next-generation proteasome inhibitors with improved efficacy and selectivity. This guide confirms this compound's primary binding site on the β5 subunit of the 20S proteasome and compares its inhibitory profile with established drugs.

At the Heart of Inhibition: The Covalent Bond with β5

This compound, along with its close structural analogs Glidobactin A and Cepafungin I, exerts its inhibitory effect through a covalent interaction with the N-terminal threonine (Thr1) residue of the β5 subunit of the 20S proteasome.[1] This subunit is responsible for the chymotrypsin-like (CT-L) activity of the proteasome, a key proteolytic function. The binding mechanism is characterized as a Michael-type 1,4-addition, where the α,β-unsaturated carbonyl moiety within the glidobactin macrocycle acts as a Michael acceptor for the hydroxyl group of the Thr1 residue.[1] This irreversible covalent bond effectively blocks the active site, leading to the inhibition of proteasome function.

While the primary target is the β5 subunit, studies on related glidobactins have shown weaker inhibition of the β2 subunit, which mediates the trypsin-like (T-L) activity of the proteasome.[1][2] The β1 subunit, responsible for the caspase-like (C-L) activity, is generally not affected by glidobactins.[1]

Performance Snapshot: this compound Analogs vs. Clinical Proteasome Inhibitors

To contextualize the potency of this compound, this section presents a comparative analysis of the half-maximal inhibitory concentrations (IC50) of its close analogs, Glidobactin A and Cepafungin I, against the clinically approved proteasome inhibitors Bortezomib and Carfilzomib.

Inhibitorβ5 (Chymotrypsin-like) IC50 (nM)β2 (Trypsin-like) IC50 (nM)β1 (Caspase-like) IC50 (nM)
Glidobactin A 19[3]Weakly active[1]Inactive[1]
Cepafungin I 4[3]Weakly active[2]Inactive[4]
Bortezomib ~3-20[5]~3000~300
Carfilzomib ~5~2400>10000

Note: Data for this compound is represented by its close structural analogs, Glidobactin A and Cepafungin I. IC50 values for Bortezomib and Carfilzomib can vary depending on the cell line and assay conditions.

Visualizing the Inhibition Pathway

The following diagram illustrates the signaling pathway of proteasome inhibition by this compound, leading to apoptosis.

This compound This compound Proteasome Proteasome This compound->Proteasome Inhibits β5 subunit Protein Degradation Protein Degradation Proteasome->Protein Degradation Mediates Accumulation of Pro-apoptotic Proteins (e.g., p53, Bax) Accumulation of Pro-apoptotic Proteins (e.g., p53, Bax) Proteasome->Accumulation of Pro-apoptotic Proteins (e.g., p53, Bax) Prevents degradation of Ubiquitinated Proteins Ubiquitinated Proteins Ubiquitinated Proteins->Proteasome Targeted for degradation Apoptosis Apoptosis Accumulation of Pro-apoptotic Proteins (e.g., p53, Bax)->Apoptosis Induces cluster_0 Compound Isolation & Characterization cluster_1 In Vitro Inhibition Assays cluster_2 Structural & Target Engagement Studies Bacterial Culture Bacterial Culture Extraction & Purification Extraction & Purification Bacterial Culture->Extraction & Purification NMR & MS Analysis NMR & MS Analysis Extraction & Purification->NMR & MS Analysis This compound This compound NMR & MS Analysis->this compound Purified Proteasome Purified Proteasome Proteasome Activity Assay Proteasome Activity Assay Purified Proteasome->Proteasome Activity Assay IC50 Determination IC50 Determination Proteasome Activity Assay->IC50 Determination This compound->Proteasome Activity Assay Competitive ABPP Competitive ABPP This compound->Competitive ABPP Co-crystallization Co-crystallization X-ray Crystallography X-ray Crystallography Co-crystallization->X-ray Crystallography 3D Structure 3D Structure X-ray Crystallography->3D Structure Binding Site Confirmation Binding Site Confirmation 3D Structure->Binding Site Confirmation Cell Lysate Cell Lysate Cell Lysate->Competitive ABPP Target Identification Target Identification Competitive ABPP->Target Identification Target Identification->Binding Site Confirmation

References

Safety Operating Guide

Navigating the Safe Disposal of Glidobactin B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Glidobactin B necessitates a cautious approach to its disposal, leveraging best practices for chemically similar and biologically active compounds. As a cyclic peptide with potent antitumor and proteasome-inhibiting properties, this compound should be managed as a cytotoxic compound, requiring stringent handling and disposal protocols to ensure personnel safety and environmental protection.

Researchers and laboratory personnel must adhere to institutional and local regulations for hazardous waste management. The following guidelines synthesize recommendations for the disposal of cytotoxic agents, peptide-based drugs, and proteasome inhibitors.

I. Core Principles for Handling and Waste Segregation

Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous waste. This includes stock solutions, unused compounds, contaminated personal protective equipment (PPE), and laboratory consumables.

Key Handling Principles:

  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.

  • Appropriate PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Spill Kit: A spill kit specifically for cytotoxic agents should be readily available.

Waste Segregation: Proper segregation at the point of generation is critical. Use clearly labeled, dedicated waste containers.

Waste TypeContainer TypeDisposal Pathway
Solid Waste (Contaminated gloves, gowns, bench paper, pipette tips, vials)Labeled, leak-proof container with a lid (often color-coded purple for cytotoxic waste)[1][2]High-temperature incineration via a licensed hazardous waste contractor.[3]
Liquid Waste (Unused stock solutions, contaminated buffers)Labeled, leak-proof, and chemically compatible container for hazardous chemical waste.[4]Collection by institutional Environmental Health & Safety (EHS) for chemical waste disposal.
Sharps Waste (Contaminated needles, syringes, glass vials)Puncture-resistant, labeled sharps container for cytotoxic waste.[1][2]Collection by EHS for incineration.

II. Step-by-Step Disposal Protocol

A. Solid Waste Disposal:

  • Segregation: At the point of use, immediately place all contaminated solid materials into a designated, labeled cytotoxic waste container.[2] This includes items like gloves, disposable lab coats, bench protectors, and empty vials.

  • Container Management: Keep the cytotoxic waste container closed when not in use. Do not overfill the container.

  • Final Disposal: Once the container is full, arrange for its collection by your institution's hazardous waste management service for high-temperature incineration.

B. Liquid Waste Disposal:

  • Collection: Collect all liquid waste containing this compound, including expired or unused stock solutions and contaminated media or buffers, in a designated, sealed, and leak-proof container.[4]

  • Labeling: Clearly label the container as "Hazardous Waste" and list the contents, including "this compound" and any other chemical constituents.

  • Storage: Store the liquid waste container in a secondary containment bin in a designated and secure area until collection.

  • Collection: Arrange for pickup by your institution's EHS or a certified hazardous waste contractor. Do not pour this compound solutions down the drain. The impact of this potent molecule on aquatic ecosystems and its potential to contribute to antibiotic resistance is unknown but should be avoided.[5]

C. Sharps Waste Disposal:

  • Immediate Disposal: Place all contaminated sharps directly into a designated, puncture-resistant cytotoxic sharps container.[1][2]

  • Container Management: Do not recap needles. Do not overfill the sharps container.

  • Final Disposal: Once the container is three-quarters full, close and seal it. Arrange for its collection by your institution's hazardous waste management service.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_generation Waste Generation Point cluster_segregation Immediate Segregation cluster_containment Containment cluster_disposal Final Disposal Pathway A This compound Handling B Solid Waste (Gloves, Vials, PPE) A->B C Liquid Waste (Stock Solutions, Buffers) A->C D Sharps Waste (Needles, Glassware) A->D E Labeled Cytotoxic Solid Waste Bin B->E F Labeled Hazardous Liquid Waste Container C->F G Labeled Cytotoxic Sharps Container D->G H Collection by EHS for High-Temperature Incineration E->H F->H G->H

References

Essential Safety and Operational Guide for Handling Glidobactin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Glidobactin B, a potent proteasome inhibitor with cytotoxic properties. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Due to its cytotoxic nature, this compound requires stringent handling protocols similar to those for other hazardous chemotherapeutic agents. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Receiving and Unpacking - Double Nitrile Gloves (ASTM D6978 rated)[1] - Impermeable Gown/Lab Coat[1] - Safety Glasses with Side Shields or Goggles[2]
Weighing and Reconstitution - Double Nitrile Gloves (ASTM D6978 rated)[1] - Disposable, Solid-Front, Back-Closing Gown[1] - Safety Goggles[2] - Face Shield (if outside a ventilated enclosure)[1] - NIOSH-approved Respirator (e.g., N95)[1]
In Vitro Experiments (Cell Culture) - Double Nitrile Gloves (ASTM D6978 rated)[1] - Impermeable Gown/Lab Coat[1] - Safety Glasses[2]
Waste Disposal - Double Nitrile Gloves (ASTM D6978 rated)[1] - Impermeable Gown/Lab Coat[1] - Safety Goggles[2] - Face Shield (if risk of splashing)[1]
Spill Cleanup - Double Nitrile Gloves (ASTM D6978 rated)[1] - Impermeable Gown[1] - Safety Goggles and Face Shield[2] - NIOSH-approved Respirator[1] - Shoe Covers

Operational Plan: Handling and Storage

Receiving:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don appropriate PPE (see table above) before opening the secondary container.

  • Transport the sealed primary container to the designated hazardous drug storage area.

Storage:

  • Store this compound in a clearly labeled, sealed container.

  • The storage area should be separate from other non-hazardous chemicals and clearly marked with a "Cytotoxic Agent" warning sign.[3]

  • Maintain storage conditions as recommended by the supplier (e.g., temperature, light sensitivity).

Preparation and Handling:

  • All handling of powdered or concentrated this compound should be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol exposure.[4]

  • Use dedicated equipment (e.g., spatulas, weighing paper, pipette tips) for handling this compound.

  • Employ the "double gloving" technique, with the outer glove covering the cuff of the gown.[1] Change gloves immediately if contaminated.

  • After handling, wipe down the work area with an appropriate deactivating solution, followed by a cleaning agent.

Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.

  • Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant cytotoxic sharps container.

  • Solid Waste: Gloves, gowns, pipette tips, and other contaminated lab supplies should be disposed of in a clearly labeled, leak-proof cytotoxic waste container (often a yellow bin with a cytotoxic symbol).[5][6]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container. Do not pour down the drain.[7]

  • All cytotoxic waste must be segregated from general laboratory waste and disposed of through a licensed hazardous waste disposal service, typically via incineration.[5][8]

Experimental Protocol: Representative Proteasome Inhibition Assay

This protocol is a representative example for assessing the inhibitory activity of this compound on the 20S proteasome.

Materials:

  • Purified 20S Proteasome

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Proteasome Inhibitor (e.g., MG-132, as a positive control)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a serial dilution of this compound in Assay Buffer to achieve a range of desired concentrations.

    • Prepare a working solution of the fluorogenic substrate in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the desired volume of Assay Buffer to all wells.

    • Add the diluted this compound, positive control inhibitor, or solvent control to the appropriate wells.

    • Add the purified 20S proteasome to all wells except the blank (substrate only) wells.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the proteasome.

  • Reaction Initiation:

    • Add the fluorogenic substrate to all wells to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a fluorometric microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at an excitation/emission wavelength appropriate for the fluorophore (e.g., 350/440 nm for AMC).[9]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Visualizations

Glidobactin_B_Handling_Workflow cluster_receiving Receiving & Storage cluster_preparation Preparation & Handling cluster_disposal Waste Disposal A Receive Shipment B Inspect Package for Damage A->B C Don PPE (Gloves, Gown, Eye Protection) B->C D Store in Designated Cytotoxic Storage C->D E Work in BSC/CACI D->E Transport to BSC F Don Full PPE (Double Gloves, Gown, Respirator, Eye Protection) E->F G Weigh/Reconstitute this compound F->G H Perform Experiment G->H I Segregate Waste H->I Generate Waste J Solid Waste (Yellow Bin) I->J K Liquid Waste (Sealed Container) I->K L Sharps Waste (Sharps Container) I->L M Dispose via Hazardous Waste Service J->M K->M L->M

Caption: Workflow for the safe handling of this compound.

Proteasome_Inhibition cluster_proteasome 26S Proteasome proteasome 19S Regulatory Particle 20S Core Particle (with β1, β2, β5 catalytic subunits) peptides Peptides proteasome:f1->peptides Degrades inhibited_proteasome 19S Regulatory Particle Inhibited 20S Core Particle ub_protein Ubiquitinated Protein ub_protein->proteasome:f0 Binds glidobactin This compound glidobactin->proteasome:f1 Inhibits β5 subunit

Caption: Mechanism of proteasome inhibition by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.